In-Depth Technical Guide: Chemical Structure and Properties of 4-Chloro-5-fluoro-1-methyl-1H-pyrazole
Executive Summary 4-Chloro-5-fluoro-1-methyl-1H-pyrazole (CAS: 1781047-98-0) is a highly specialized, polyhalogenated heterocyclic building block utilized extensively in modern drug discovery and agrochemical development...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
4-Chloro-5-fluoro-1-methyl-1H-pyrazole (CAS: 1781047-98-0) is a highly specialized, polyhalogenated heterocyclic building block utilized extensively in modern drug discovery and agrochemical development[1]. Characterized by a dense array of stereoelectronic modifiers, this molecule is engineered to overcome common pharmacokinetic liabilities associated with unsubstituted heterocycles. This whitepaper provides a comprehensive analysis of its structural rationale, physicochemical properties, and validated synthetic protocols, designed for medicinal chemists and drug development professionals[2].
Structural & Stereoelectronic Rationale
The strategic placement of substituents on the pyrazole core is a calculated design choice to modulate the molecule's target binding affinity and metabolic stability. As a Senior Application Scientist, it is critical to understand the causality behind these structural features:
1-Methyl Substitution (Tautomeric Locking): Unsubstituted pyrazoles undergo rapid annular tautomerism, which complicates Structure-Activity Relationship (SAR) modeling and can lead to unpredictable receptor binding. The 1-methyl group "locks" the pyrazole into a single tautomeric state, ensuring a predictable spatial orientation of the halogens within a target protein's binding pocket.
5-Fluoro Substitution (pKa Modulation): Fluorine is the most electronegative element. Placing it adjacent to the pyrazole nitrogen (N1) exerts a profound inductive electron-withdrawing effect (-I effect). This significantly lowers the basicity (pKa) of the pyrazole core[2]. In drug design, reducing basicity enhances passive membrane permeability and mitigates off-target liabilities, such as hERG channel inhibition.
4-Chloro Substitution (Hydrophobic Anchoring): The chlorine atom at the C4 position serves as a lipophilic anchor. It is optimally positioned to engage in halogen bonding—an interaction between the electrophilic "sigma-hole" of the chlorine and a nucleophilic Lewis base in the target protein—effectively filling hydrophobic sub-pockets to increase overall target affinity.
Stereoelectronic and structural contributions of the pyrazole substituents.
Physicochemical Properties
To facilitate rapid assessment for integration into screening libraries, the core quantitative data for 4-Chloro-5-fluoro-1-methyl-1H-pyrazole is summarized below[1][3].
Synthesizing 5-fluoropyrazoles has historically been challenging due to the harsh, unselective conditions required for direct fluorination (e.g., using F₂ gas). However, a highly scalable, regioselective methodology utilizing N-Fluorobenzenesulfonimide (NFSI) followed by electrophilic chlorination provides a self-validating, high-yield pathway[2][4].
Phase 1: Regioselective Lithiation and Fluorination
Causality & Rationale: Direct electrophilic fluorination of the pyrazole core is notoriously unselective. Pre-functionalization via directed lithiation at the C5 position enables the use of NFSI, a stable and highly selective electrophilic fluorine source[2].
Preparation: Dissolve 1-methyl-1H-pyrazole (1.0 equiv) in anhydrous Tetrahydrofuran (THF) under a dry argon atmosphere to prevent moisture-induced quenching.
Lithiation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Slowly add n-Butyllithium (n-BuLi) (1.05 equiv) dropwise. Stir for 30–45 minutes to ensure complete formation of the 5-lithio-1-methyl-1H-pyrazole intermediate.
Fluorination: Introduce a solution of NFSI (1.1 equiv) in THF dropwise.
Workup & Validation: Allow the mixture to warm to room temperature. Quench with saturated aqueous NH₄Cl, extract with Methyl tert-butyl ether (MTBE), and purify via silica gel chromatography.
Self-Validating Check: Confirm the success of the fluorination via ¹⁹F NMR. The intermediate 5-fluoro-1-methyl-1H-pyrazole will exhibit a characteristic fluorine signal at approximately -133 ppm[2][5].
Phase 2: Electrophilic Chlorination
Causality & Rationale: Following fluorination, the C4 position remains the most electron-rich site on the pyrazole ring. It readily undergoes electrophilic aromatic substitution with N-Chlorosuccinimide (NCS) under mild conditions, circumventing the need for harsh Lewis acid catalysts[2].
Preparation: Dissolve the purified 5-fluoro-1-methyl-1H-pyrazole intermediate in anhydrous acetonitrile.
Halogenation: Add NCS (1.05 equiv) to the solution in a single portion[2].
Reaction: Stir the mixture continuously at room temperature for 12–14 hours.
Isolation & Validation: Concentrate the solvent in vacuo. Dissolve the resulting residue in dichloromethane (CH₂Cl₂), wash thoroughly with saturated sodium bicarbonate to remove succinimide byproducts, dry over Na₂SO₄, and purify via flash chromatography.
Self-Validating Check: ¹H NMR will confirm the final product through the complete disappearance of the C4-H proton signal[2].
Step-by-step synthetic workflow for 4-Chloro-5-fluoro-1-methyl-1H-pyrazole.
Applications in Advanced Therapeutics & Agrochemistry
Polyhalogenated pyrazoles are privileged scaffolds. 4-Chloro-5-fluoro-1-methyl-1H-pyrazole is increasingly utilized as a robust bioisosteric replacement for phenyl or standard pyrazole rings.
Kinase Inhibitors: In oncology drug design, the pyrazole nitrogens act as hinge-binding motifs (hydrogen bond acceptors) at the ATP-binding site of kinases, while the C4-chloro and C5-fluoro halogens probe the hydrophobic back-pocket to increase residence time.
Agrochemicals: It serves as a core building block for Succinate Dehydrogenase Inhibitor (SDHI) fungicides, analogous to the highly successful fluorinated pyrazole structures found in commercial agents like Penflufen or Fluxapyroxad[2][4].
An In-depth Technical Guide to Substituted Pyrazoles: Focus on 4-Chloro-5-fluoro-1-methyl-1H-pyrazole
A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals: Extensive database searches for the specific compound 4-Chloro-5-fluoro-1-methyl-1H-pyrazole , including its unique Chemical Abstract...
Author: BenchChem Technical Support Team. Date: April 2026
A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:
Extensive database searches for the specific compound 4-Chloro-5-fluoro-1-methyl-1H-pyrazole , including its unique Chemical Abstracts Service (CAS) number and corresponding molecular weight, have not yielded a conclusive match within publicly available chemical and supplier databases. This suggests that the requested molecule may be a novel compound, one that is not yet commercially available, or is not widely documented in scientific literature.
In the spirit of providing a valuable and technically sound resource, this guide will instead focus on a closely related and well-characterized analogue, 4-Chloro-1-methyl-1H-pyrazole . This compound shares key structural motifs with the requested molecule and serves as an excellent case study for understanding the synthesis, reactivity, and potential applications of halogenated pyrazoles in medicinal chemistry and drug discovery. The principles and methodologies discussed herein are broadly applicable to the synthesis and study of other similarly substituted pyrazoles.
We will begin by exploring the foundational importance of the pyrazole scaffold in modern pharmacology, followed by a detailed examination of the physicochemical properties, synthesis, and reactivity of 4-Chloro-1-methyl-1H-pyrazole.
The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is considered a "privileged scaffold" in drug discovery. This designation is attributed to its remarkable versatility and its presence in a wide array of biologically active compounds. The pyrazole core can engage in various non-covalent interactions, including hydrogen bonding, and its substituents can be readily modified to fine-tune the steric, electronic, and pharmacokinetic properties of a molecule.
From blockbuster anti-inflammatory drugs to targeted cancer therapies and potent agrochemicals, the pyrazole motif is a testament to the power of heterocyclic chemistry in addressing significant challenges in human health and agriculture. The introduction of halogen atoms, such as chlorine and fluorine, can further enhance the pharmacological profile of pyrazole-based compounds by modulating their lipophilicity, metabolic stability, and binding affinity to biological targets.
Physicochemical Properties of 4-Chloro-1-methyl-1H-pyrazole
A comprehensive understanding of a compound's physicochemical properties is fundamental to its application in research and development. The following table summarizes the key properties of 4-Chloro-1-methyl-1H-pyrazole.
The synthesis of substituted pyrazoles often relies on the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. For N-methylated pyrazoles such as 4-Chloro-1-methyl-1H-pyrazole, methylhydrazine is a common starting material.
General Synthetic Approach
A plausible synthetic route to 4-halopyrazoles involves the cyclization of a halogenated dicarbonyl precursor with methylhydrazine. The choice of reaction conditions, including solvent and temperature, is critical to achieving a high yield and purity of the final product.
Caption: General workflow for the synthesis of 4-Chloro-1-methyl-1H-pyrazole.
Reactivity and Functionalization
The chlorine atom at the 4-position of the pyrazole ring offers a versatile handle for further chemical modifications. This position is susceptible to various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These transformations allow for the introduction of a wide range of substituents, enabling the generation of diverse chemical libraries for biological screening.
Caption: Potential cross-coupling reactions for the functionalization of 4-Chloro-1-methyl-1H-pyrazole.
Applications in Drug Discovery and Agrochemicals
Halogenated pyrazoles are key building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals. The presence of the chlorine atom can enhance the binding affinity of the molecule to its biological target and improve its metabolic stability, leading to a longer duration of action.
For instance, the pyrazole scaffold is a core component of several commercially successful drugs, including the anti-inflammatory agent celecoxib and various kinase inhibitors used in cancer therapy. In the agrochemical sector, pyrazole derivatives are utilized as potent insecticides and herbicides. The ability to readily functionalize the 4-position of the pyrazole ring makes compounds like 4-Chloro-1-methyl-1H-pyrazole valuable intermediates in the discovery and development of new bioactive molecules.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling 4-Chloro-1-methyl-1H-pyrazole. It is recommended to work in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
While the specific compound 4-Chloro-5-fluoro-1-methyl-1H-pyrazole remains elusive in the public domain, the exploration of its close analogue, 4-Chloro-1-methyl-1H-pyrazole, provides valuable insights into the chemistry and potential applications of halogenated pyrazoles. The synthetic accessibility and the potential for diverse functionalization make these compounds highly attractive scaffolds for the development of new therapeutics and agrochemicals. As synthetic methodologies continue to advance, it is likely that novel and more complex substituted pyrazoles will emerge, further expanding the chemical space for drug discovery and beyond.
Crystallographic and Synthetic Profiling of 4-Chloro-5-fluoro-1-methyl-1H-pyrazole: A Technical Guide
Introduction: The 5-Fluoropyrazole Scaffold The incorporation of fluorine into heterocyclic scaffolds is a cornerstone strategy in modern drug discovery and agrochemistry. The 5-fluoropyrazole core, notably featured in t...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The 5-Fluoropyrazole Scaffold
The incorporation of fluorine into heterocyclic scaffolds is a cornerstone strategy in modern drug discovery and agrochemistry. The 5-fluoropyrazole core, notably featured in the commercial fungicide Penflufen, exhibits enhanced metabolic stability and lipophilicity compared to its non-fluorinated analogs ()[1]. Within this chemical space, 4-chloro-5-fluoro-1-methyl-1H-pyrazole serves as a critical, densely functionalized building block. Characterizing this motif—specifically validating the regiochemistry of the halogen atoms—requires rigorous synthetic control and precise crystallographic profiling.
The synthesis of 4-chloro-5-fluoro-1-methyl-1H-pyrazole relies on a sequence of regioselective metalation and electrophilic trapping.
C5-Fluorination: Direct fluorination of pyrazoles is notoriously challenging due to the high reactivity of fluorine gas. Instead, we utilize N-Fluorobenzenesulfonimide (NFSI), a stable, bench-top electrophilic fluorinating agent. The causality here is driven by pKa: the C5 proton of 1-methyl-1H-pyrazole is the most acidic. Treatment with a strong base (e.g., n-BuLi) at cryogenic temperatures (-78 °C) selectively generates the C5-lithio species. The low temperature is critical to prevent the lithiated intermediate from undergoing unwanted ring-opening or dimerization.
C4-Chlorination: Once the 5-fluoro intermediate is isolated, the C4 position becomes the most electron-rich site on the pyrazole ring, making it highly susceptible to Electrophilic Aromatic Substitution (EAS). N-Chlorosuccinimide (NCS) is selected over chlorine gas to provide a controlled, mild release of electrophilic chlorine, ensuring high regioselectivity without over-halogenation ()[1].
Synthetic pathway for 4-chloro-5-fluoro-1-methyl-1H-pyrazole via sequential functionalization.
Crystallographic Profiling: Structural Data Analysis
While the intermediate 4-chloro-5-fluoro-1-methyl-1H-pyrazole is often carried forward in solution, its heavily functionalized derivatives (such as compound 28 from Levchenko et al., CCDC 1817856) have been isolated as single crystals to definitively prove the regiochemistry of the sequential halogenation[2].
The steric crowding between the N-methyl group, the C5-fluorine, and the C4-chlorine induces distinct crystallographic signatures. The highly electronegative fluorine atom pulls electron density from the ring, slightly shortening the C(5)-F bond, while the bulky chlorine atom at C4 causes minor out-of-plane distortions to minimize van der Waals clashes.
Table 1: Representative Crystallographic Data for 5-Fluoropyrazole Derivatives
Parameter
Value / Description
Structural Implication
Crystal System
Monoclinic / Triclinic
Typical for dense, asymmetric halogenated heterocycles.
Space Group
P2₁/c (Common)
Indicates a centrosymmetric packing arrangement.
C(5)–F Bond Length
~1.34 Å
Exhibits partial double-bond character due to resonance.
C(4)–Cl Bond Length
~1.72 Å
Standard sp² C-Cl bond; elongated compared to C-F due to atomic radius.
N(1)–CH₃ Bond Length
~1.46 Å
Confirms the localization of the methyl group adjacent to the fluorine.
Validation Metric
R₁ < 0.05, wR₂ < 0.15
Ensures high confidence in atomic coordinate assignments ().
Experimental Methodology: A Self-Validating Protocol
To ensure scientific integrity, the following protocols are designed as self-validating systems. Each major step includes an analytical checkpoint to confirm causality and success before proceeding.
Protocol A: Synthesis of 4-Chloro-5-fluoro-1-methyl-1H-pyrazole
Lithiation: Dissolve 1-methyl-1H-pyrazole (1.0 equiv) in anhydrous THF under an argon atmosphere. Cool the reaction vessel to -78 °C. Dropwise add n-BuLi (1.05 equiv).
Self-Validation Checkpoint: Quench a 0.1 mL aliquot with D₂O. Analyze via ¹H NMR to confirm >95% disappearance of the C5 proton signal, validating complete metalation.
Fluorination: Slowly add a solution of NFSI (1.1 equiv) in THF to the lithiated mixture at -78 °C. Stir for 2 hours, then allow to warm to room temperature.
Causality: Gradual warming prevents thermal degradation of the N-F bond before the transfer occurs.
Workup: Quench with saturated aqueous NH₄Cl, extract with MTBE, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography to isolate 5-fluoro-1-methyl-1H-pyrazole.
Chlorination: Dissolve the intermediate (1.0 equiv) in acetonitrile. Add NCS (1.05 equiv) and stir at room temperature for 14 hours[2].
Self-Validation Checkpoint: Monitor via GC-MS. The reaction is complete when the mass peak of the starting material (m/z ~100) is fully replaced by the chlorinated product (m/z ~134).
Final Isolation: Concentrate the mixture, dissolve in CH₂Cl₂, wash with sodium bicarbonate, and evaporate to yield the target compound.
Protocol B: Crystallization and X-Ray Diffraction (XRD) Analysis
Crystal Growth: Dissolve the purified compound (or its solid derivative) in a minimum volume of a binary solvent system (e.g., Hexane/Dichloromethane, 3:1 v/v). Loosely cap the vial to allow for slow evaporation over 48–72 hours.
Causality: Slow evaporation ensures the system remains in the metastable zone, promoting the growth of a single, defect-free macroscopic crystal rather than microcrystalline powder.
Crystal Selection: Under a polarized light microscope, select a crystal with sharp extinction (indicating a single domain) and dimensions roughly 0.2 × 0.2 × 0.1 mm.
Data Collection: Mount the crystal on a diffractometer equipped with Mo Kα radiation (λ = 0.71073 Å). Collect data at 100 K to minimize the thermal motion of the atoms.
Refinement: Solve the structure using direct methods and refine using full-matrix least-squares on F².
Self-Validation Checkpoint: Run the final .cif file through the CheckCIF utility. The absence of Level A or B alerts validates the structural model's integrity.
Self-validating crystallographic workflow from crystal selection to final structural refinement.
Conclusion
The 4-chloro-5-fluoro-1-methyl-1H-pyrazole scaffold represents a triumph of regioselective synthetic chemistry. By leveraging the inherent pKa differences and electronic distribution of the pyrazole ring, researchers can sequentially install halogens with high precision. Coupling these synthetic protocols with rigorous, self-validating crystallographic workflows ensures absolute confidence in the structural integrity of these valuable agrochemical and pharmaceutical building blocks.
References
Preparation of 5-Fluoropyrazoles from Pyrazoles and N-Fluorobenzenesulfonimide (NFSI) . The Journal of Organic Chemistry.[Link]
The Cambridge Structural Database . Cambridge Crystallographic Data Centre (CCDC). [Link]
Application Note: Synthesis Protocol for 4-Chloro-5-fluoro-1-methyl-1H-pyrazole
Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Mechanistic Rationale Fluorinated and chlorinated pyrazoles are privileged scaffolds in modern drug discovery and agroc...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Introduction & Mechanistic Rationale
Fluorinated and chlorinated pyrazoles are privileged scaffolds in modern drug discovery and agrochemistry[1]. The introduction of fluorine at the C5 position and chlorine at the C4 position of the 1-methyl-1H-pyrazole core significantly modulates the physicochemical properties of the molecule, enhancing lipophilicity (logP), metabolic stability, and target binding affinity[1].
The synthesis of 4-chloro-5-fluoro-1-methyl-1H-pyrazole (CAS: 1781047-98-0) relies on a highly regioselective, self-validating two-step sequence. As an application scientist, understanding the causality behind these steps ensures reproducible scale-up:
Step 1: Directed ortho-Metalation (DoM) and Electrophilic Fluorination . The N-methyl group directs lithiation to the adjacent C5 position due to inductive and coordination effects. Treatment with n-butyllithium (n-BuLi) at -78 °C generates a stable C5-carbanion. This intermediate is subsequently trapped by the electrophilic fluorinating agent N-fluorobenzenesulfonimide (NFSI)[2]. NFSI is chosen over fluorine gas or Selectfluor due to its high solubility in THF and predictable reactivity with organolithium species.
Step 2: Electrophilic Aromatic Substitution (S_EAr) . The pyrazole ring is a π-excessive heterocycle. Following C5-fluorination, the C4 position remains the most electron-rich and sterically accessible site on the ring. Mild chlorination using N-chlorosuccinimide (NCS) in a polar aprotic solvent (acetonitrile) quantitatively yields the target C4-chlorinated product without the risk of over-halogenation[2].
Experimental Design & Safety
Safety Considerations:
n-BuLi (2.5 M in hexanes): Pyrophoric and moisture-sensitive. Must be handled under an inert atmosphere (argon/nitrogen) using standard Schlenk techniques.
NFSI: Skin and eye irritant. Weigh and handle in a fume hood.
NCS: Corrosive and moisture-sensitive. Store in a desiccator and ensure the reagent is fresh to maintain active chlorine content.
Step-by-Step Methodologies
Step 1: Synthesis of 5-Fluoro-1-methyl-1H-pyrazole
Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, an argon inlet, and a rubber septum.
Dissolution: Charge the flask with 1-methyl-1H-pyrazole (1.0 equiv, 10.0 mmol) and anhydrous THF (50 mL).
Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the solution to cool to -78 °C for 15 minutes.
Lithiation: Add n-BuLi (2.5 M in hexanes, 1.05 equiv, 10.5 mmol) dropwise via syringe over 10 minutes. Maintain the temperature at -78 °C and stir for 1 hour to ensure complete C5-metalation[2].
Fluorination: Dissolve NFSI (1.1 equiv, 11.0 mmol) in anhydrous THF (20 mL) and add this solution dropwise to the reaction mixture at -78 °C.
Warming: Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature over 2 hours.
Workup: Quench the reaction with saturated aqueous NH₄Cl (30 mL). Extract the aqueous layer with methyl tert-butyl ether (MTBE) (3 × 30 mL).
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography (gradient elution: MTBE/Hexanes, 0–30%) to afford 5-fluoro-1-methyl-1H-pyrazole as a colorless oil[2].
Step 2: Synthesis of 4-Chloro-5-fluoro-1-methyl-1H-pyrazole
Preparation: In a 100 mL round-bottom flask, dissolve the purified 5-fluoro-1-methyl-1H-pyrazole (1.0 equiv, 5.0 mmol) in anhydrous acetonitrile (25 mL).
Chlorination: Add NCS (1.05 equiv, 5.25 mmol) in a single portion.
Reaction: Stir the resulting mixture at room temperature for 14–16 hours. The polar nature of acetonitrile stabilizes the chloronium ion intermediate, facilitating the S_EAr mechanism[2]. Monitor the reaction progress via TLC or LC-MS.
Workup: Concentrate the reaction mixture under reduced pressure to remove the acetonitrile. Dissolve the resulting residue in dichloromethane (CH₂Cl₂, 50 mL).
Washing: Wash the organic solution with saturated aqueous NaHCO₃ (2 × 20 mL) and water (20 mL) to remove the succinimide byproduct.
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via short-path distillation or silica gel chromatography to yield 4-chloro-5-fluoro-1-methyl-1H-pyrazole.
Reaction Workflows & Mechanistic Pathways
Synthetic workflow for 4-chloro-5-fluoro-1-methyl-1H-pyrazole.
Mechanistic pathway detailing C5-fluorination and C4-chlorination.
Quantitative Data & Characterization
Table 1: Reaction Parameters and Expected Yields
Reaction Step
Reagents / Solvents
Temp & Time
Expected Yield
Key Observation
C5-Fluorination
n-BuLi, NFSI, THF
-78 °C to rt, 3 h
60–65%
Color change from pale yellow to orange upon NFSI addition.
C4-Chlorination
NCS, Acetonitrile
rt, 14–16 h
85–90%
Precipitation of succinimide byproduct as the reaction progresses.
Table 2: Expected NMR Characterization Data
Nucleus
Expected Chemical Shift (δ, ppm)
Multiplicity & Coupling
Assignment
¹H NMR (CDCl₃)
~ 7.40
s, 1H
Pyrazole C3-H
¹H NMR (CDCl₃)
~ 3.75
s, 3H
N-CH₃
¹³C NMR (CDCl₃)
~ 150.0
d, J ≈ 275 Hz
Pyrazole C5 (C-F)
¹⁹F NMR (CDCl₃)
~ -135.0
s, 1F
Pyrazole C5-F
References
Levchenko, V., Dmytriv, Y. V., Tymtsunik, A. V., Liubchak, K., & Mykhailiuk, P. K. (2018). Preparation of 5-Fluoropyrazoles from Pyrazoles and N-Fluorobenzenesulfonimide (NFSI). The Journal of Organic Chemistry, 83(6), 3305-3313. URL:[Link]
Mykhailiuk, P. K. (2020). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1670-1715. URL:[Link]
Application Notes and Protocols for Cross-Coupling Reactions of 4-Chloro-5-fluoro-1-methyl-1H-pyrazole
Introduction 4-Chloro-5-fluoro-1-methyl-1H-pyrazole is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The strategic placement of halogen atoms at the 4- and 5-positions provides orthogo...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
4-Chloro-5-fluoro-1-methyl-1H-pyrazole is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The strategic placement of halogen atoms at the 4- and 5-positions provides orthogonal handles for sequential functionalization through various cross-coupling reactions. The presence of the electron-withdrawing fluorine atom can modulate the electronic properties of the pyrazole ring, influencing its reactivity and the biological activity of its derivatives.[1][2][3] This guide provides detailed application notes and protocols for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions of this versatile substrate, offering researchers a comprehensive resource for its effective utilization in synthesis.
Understanding the Reactivity of 4-Chloro-5-fluoro-1-methyl-1H-pyrazole
The reactivity of halo-heterocycles in palladium-catalyzed cross-coupling reactions is largely governed by the carbon-halogen bond strength, which follows the order C-I > C-Br > C-Cl.[4] Consequently, the chloro-substituent at the C4 position of the pyrazole is less reactive than a bromo or iodo substituent and typically requires more active catalyst systems for efficient coupling.[5] The fluorine atom at the C5 position, being a strong electron-withdrawing group, increases the electrophilicity of the pyrazole ring. This electronic effect can facilitate the oxidative addition step in the catalytic cycle, a crucial step for the activation of the C-Cl bond.[6]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[5] For the coupling of the electron-deficient 4-chloro-5-fluoro-1-methyl-1H-pyrazole, a highly active palladium catalyst system is recommended to overcome the strength of the C-Cl bond.
Table 1: Recommended Reaction Conditions for Suzuki-Miyaura Coupling
Component
Recommended Reagent/Condition
Concentration/Loading
Rationale
Palladium Precatalyst
PEPPSI™-IPr or XPhos Pd G3
2-5 mol%
These catalysts are highly active for the coupling of challenging aryl chlorides due to the bulky and electron-rich nature of their N-heterocyclic carbene (NHC) or biarylphosphine ligands.
Ligand
(Included in precatalyst)
-
The ligand is crucial for stabilizing the palladium center and promoting the catalytic cycle.
Boronic Acid/Ester
Aryl/heteroaryl boronic acid or pinacol ester
1.2-1.5 equivalents
A slight excess of the boron reagent drives the reaction to completion.
Base
K₃PO₄ or Cs₂CO₃
2-3 equivalents
Strong inorganic bases are effective in activating the boronic acid for transmetalation.
Solvent
1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)
0.1 - 0.2 M
A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.
Temperature
80-120 °C
-
Elevated temperatures are often necessary to drive the coupling of aryl chlorides.
Atmosphere
Inert (Nitrogen or Argon)
-
Essential to prevent the oxidation and deactivation of the palladium catalyst.
The Sonogashira reaction provides a powerful means of installing alkynyl groups onto the pyrazole scaffold, a common motif in biologically active molecules.[7][8] This copper- and palladium-co-catalyzed reaction is generally tolerant of a wide range of functional groups.[9][10]
Table 2: Recommended Reaction Conditions for Sonogashira Coupling
Component
Recommended Reagent/Condition
Concentration/Loading
Rationale
Palladium Catalyst
Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄
2-5 mol%
These are standard and effective palladium catalysts for Sonogashira couplings.
Copper Co-catalyst
CuI
5-10 mol%
Copper(I) iodide is essential for the formation of the copper acetylide intermediate.
Terminal Alkyne
Desired terminal alkyne
1.1-1.5 equivalents
A slight excess ensures complete consumption of the pyrazole substrate.
Base
Triethylamine (Et₃N) or Diisopropylamine (DIPA)
2-3 equivalents
The amine base acts as both a base and a solvent in many cases.
Solvent
THF or DMF
0.1 - 0.2 M
Anhydrous polar aprotic solvents are typically used.
Temperature
Room Temperature to 80 °C
-
The reaction can often proceed at mild temperatures, but heating may be required for less reactive substrates.
Atmosphere
Inert (Nitrogen or Argon)
-
Crucial for preventing Glaser coupling of the alkyne and catalyst deactivation.
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of C-N bonds.[11][12] Given the challenges associated with coupling aryl chlorides, the use of specialized bulky, electron-rich phosphine ligands is critical for achieving high yields with 4-chloro-5-fluoro-1-methyl-1H-pyrazole.[13][14]
Table 3: Recommended Reaction Conditions for Buchwald-Hartwig Amination
Component
Recommended Reagent/Condition
Concentration/Loading
Rationale
Palladium Precatalyst
tBuXPhos Pd G3 or RuPhos Pd G3
2-5 mol%
These precatalysts incorporate bulky, electron-rich biarylphosphine ligands that are highly effective for the amination of aryl chlorides.
Ligand
(Included in precatalyst)
-
The choice of ligand is crucial for promoting both oxidative addition and reductive elimination steps.
Amine
Primary or secondary amine
1.1-1.5 equivalents
A slight excess of the amine is generally used.
Base
NaOtBu or LHMDS
1.5-2.0 equivalents
A strong, non-nucleophilic base is required to deprotonate the amine.
Solvent
Toluene or 1,4-Dioxane
0.1 - 0.2 M
Anhydrous, non-protic solvents are necessary.
Temperature
80-110 °C
-
Heating is typically required to facilitate the reaction.
Atmosphere
Inert (Nitrogen or Argon)
-
Protects the catalyst and reagents from air and moisture.
In a glovebox, add 4-chloro-5-fluoro-1-methyl-1H-pyrazole (1.0 mmol), the desired amine (1.2 mmol), tBuXPhos Pd G3 (0.02 mmol, 2 mol%), and NaOtBu (1.5 mmol) to a dry vial.
Add anhydrous toluene (10 mL).
Seal the vial and remove it from the glovebox.
Heat the reaction mixture at 100 °C for 12-24 hours, with stirring. Monitor the reaction by LC-MS.
After cooling to room temperature, quench the reaction carefully with saturated aqueous NH₄Cl.
Extract the mixture with ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
Purify the product by column chromatography on silica gel.
The cross-coupling reactions of 4-chloro-5-fluoro-1-methyl-1H-pyrazole offer a versatile platform for the synthesis of a wide array of functionalized pyrazole derivatives. By carefully selecting the appropriate catalyst system and reaction conditions, researchers can effectively overcome the challenge of activating the C-Cl bond and achieve high yields in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists and professionals in the field of drug development and organic synthesis.
References
Jasiński, M., Świątek, K., & Utecht-Jarzyńska, G. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 15(12), 8345-8354. [Link]
Kim, J., & Lee, S. (2019). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 24(18), 3358. [Link]
Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]
G. A. Molander, P. E. G. (2020). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(1), 332-397. [Link]
University of Mississippi. (n.d.). Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. eGrove. [Link]
Yin, J., & Liebscher, J. (2007). Carbon− Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173. [Link]
Chemler, S. R., & Fuller, P. H. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews, 108(9), 4153-4197. [Link]
Ningbo Inno Pharmchem Co.,Ltd. (2025). Leveraging 4-Chloropyrazole (CAS 15878-00-9): A Key Intermediate for Advanced Chemical Synthesis. [Link]
Lee, D.-H., Kim, M.-S., & Lee, S. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Molecules, 26(11), 3321. [Link]
Sharma, S., & Kumar, A. (2022). Recent advances in transition-metal catalyzed directed C–H functionalization with fluorinated building blocks. Organic Chemistry Frontiers, 9(12), 3334-3363. [Link]
Ichikawa, H., Oh, Y., & Nishiyama, T. (2006). SYNTHESIS OF 4-ARYLPYRAZOLES VIA PdCl2(dppf)-CATALYZED CROSS COUPLING REACTION WITH GRIGNARD REAGENTS. HETEROCYCLES, 68(11), 2269. [Link]
Schareina, T., Zapf, A., & Beller, M. (2014). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 16(4), 1844-1849. [Link]
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Link]
D’auria, M., & Zampella, A. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. The Chemical Record, 25(10), e202500024. [Link]
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling? [Link]
Naz, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 4934. [Link]
Ohashi, M., & Ogoshi, S. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Catalysts, 4(3), 270-295. [Link]
Janeba, Z., et al. (2018). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 16(43), 8273-8282. [Link]
Application Note: Advanced Chromatographic Purification of 4-Chloro-5-fluoro-1-methyl-1H-pyrazole
Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Guide & Experimental Protocol Introduction & Scope Fluorinated pyrazoles are privileged scaffolds in modern agrochemistry and...
Author: BenchChem Technical Support Team. Date: April 2026
Audience: Researchers, scientists, and drug development professionals.
Content Type: Technical Guide & Experimental Protocol
Introduction & Scope
Fluorinated pyrazoles are privileged scaffolds in modern agrochemistry and drug discovery. The introduction of fluorine and chlorine atoms onto the pyrazole core dramatically alters its physicochemical properties, enhancing metabolic stability and lipophilicity. These motifs are foundational to (e.g., Penflufen, Fluxapyroxad) and numerous pharmaceutical candidates[1].
However, the synthesis of 4-chloro-5-fluoro-1-methyl-1H-pyrazole—often achieved via direct electrophilic fluorination using followed by chlorination—generates complex crude mixtures[2]. The primary purification challenge lies in separating the target 5-fluoro isomer from closely eluting 3-fluoro regioisomers and unreacted starting materials without suffering yield losses due to the compound's high volatility. This application note provides a self-validating, causality-driven guide to the chromatographic isolation of 4-chloro-5-fluoro-1-methyl-1H-pyrazole.
To design an effective purification strategy, one must understand the molecular behavior of the target:
Volatility & Thermal Sensitivity: With a low molecular weight (134.54 g/mol ) and high lipophilicity, 4-chloro-5-fluoro-1-methyl-1H-pyrazole is highly volatile. Standard concentration practices (e.g., high-vacuum overnight drying or elevated water bath temperatures) will result in near-total mass loss.
Electronic Effects on Basicity: The highly electronegative fluorine at C5 and chlorine at C4 withdraw electron density from the pyrazole ring. This renders the N2 nitrogen practically non-basic. Consequently, basic modifiers (like triethylamine) are unnecessary in normal phase chromatography to prevent peak tailing.
Solvent Selectivity (The MTBE Advantage): In normal phase chromatography, ethyl acetate (EtOAc) is traditionally used as the polar eluent. However, for fluorinated heterocycles, [2]. The steric bulk of the tert-butyl group and the ether oxygen of MTBE interact differentially with the polarized C-F and C-Cl bonds, allowing baseline resolution of 3-fluoro and 5-fluoro regioisomers that otherwise co-elute in EtOAc/Hexane systems.
Decision Matrix & Workflow
The following workflow dictates the purification strategy based on scale and purity requirements.
Figure 1: Decision matrix and workflow for the chromatographic purification of halo-pyrazoles.
Experimental Protocols
Protocol A: Normal Phase Flash Chromatography (Gram-Scale Isolation)
Objective: Separation of 4-chloro-5-fluoro-1-methyl-1H-pyrazole from regioisomers and NFSI/NCS byproducts.
Step-by-Step Methodology:
Sample Preparation (Dry Loading) : Dissolve the crude mixture in a minimal volume of dichloromethane (CH2Cl2). Add silica gel (mass ratio 1:3, sample:silica). Evaporate the CH2Cl2 under reduced pressure at strictly < 30°C [2]. Causality: Liquid loading a CH2Cl2 solution directly onto a hexane-equilibrated column causes severe band broadening due to solvent mismatch. Dry loading ensures a tight initial band.
Column Equilibration : Equilibrate a high-performance silica gel column (15-40 µm spherical silica) with 100% Hexane for 3 Column Volumes (CV).
Gradient Elution :
0 to 5% MTBE in Hexane over 2 CV.
5% to 35% MTBE in Hexane over 10 CV.
Hold at 35% MTBE for 3 CV.
Detection : Monitor UV absorbance at 230 nm and 254 nm. The 5-fluoro isomer typically elutes slightly earlier than the 3-fluoro isomer due to the steric shielding of the N-methyl group by the adjacent fluorine, which reduces its interaction with the stationary phase.
Concentration : Pool the product-containing fractions. Concentrate using a rotary evaporator with the water bath set to 25°C and vacuum no lower than 150 mbar.
Objective: Final polishing to achieve >99.5% purity for biological assays or crystallographic studies.
Step-by-Step Methodology:
Column Selection : Use a C18 Preparative column (e.g., 5 µm, 21.2 x 250 mm).
Mobile Phase :
Solvent A: HPLC-grade Water + 0.1% Formic Acid.
Solvent B: HPLC-grade Acetonitrile (MeCN). Causality: MeCN is preferred over Methanol due to its lower viscosity (reducing backpressure) and superior resolving power for halogenated positional isomers.
Injection : Dissolve the partially purified sample in a 1:1 mixture of MeCN/H2O. Filter through a 0.45 µm PTFE syringe filter.
Gradient Method :
0-2 min: 10% B (Isocratic hold to focus the band).
2-15 min: Linear gradient from 10% B to 90% B.
15-18 min: 90% B (Column Wash).
Fractionation : Collect peaks based on a UV threshold at 230 nm. Lyophilize the fractions immediately to prevent hydrolytic degradation or evaporative loss.
High volatility; requires strict temperature control (<30°C).
LogP (estimated)
~1.8 - 2.2
Highly lipophilic; elutes rapidly in reverse-phase systems.
UV Maxima
230 nm, 254 nm
Allows standard UV-Vis detection during chromatography.
Basicity (pKa)
< 2 (Weakly basic)
Does not require basic modifiers in normal phase.
Table 2: Comparison of Purification Methods
Method
Primary Use Case
Yield
Purity Achieved
Regioisomer Resolution
Normal Phase (Hexane/EtOAc)
Legacy method
60-70%
85-90%
Poor (Co-elution common)
Normal Phase (Hexane/MTBE)
Gram-scale isolation
80-85%
>95%
Excellent (Baseline resolution)
Reverse Phase (H2O/MeCN)
Milligram-scale polishing
75-80%
>99.5%
Excellent
Mechanistic Insights & Troubleshooting
Symptom : Low isolated yield despite high conversion observed on LC-MS.
Causality : The compound is highly volatile.
Solution : Avoid high vacuum (< 100 mbar) and keep rotary evaporator bath temperatures below 30°C. Do not leave the concentrated product on a high-vacuum manifold overnight[2].
Symptom : Co-elution of the 4-chloro-5-fluoro isomer with the 4-chloro-3-fluoro isomer during normal phase chromatography.
Causality : Insufficient differential partitioning in standard EtOAc/Hexane mixtures.
Solution : Switch strictly to the MTBE/Hexane gradient. The dipole moment and steric bulk of MTBE exploit the subtle electronic differences between the C3 and C5 positions of the pyrazole ring, enabling separation.
References
Title : Preparation of 5-Fluoropyrazoles from Pyrazoles and N-Fluorobenzenesulfonimide (NFSI)
Source : The Journal of Organic Chemistry, 2018.
URL :[Link][2]
Title : Fluorinated Pyrazoles: From Synthesis to Applications
Source : Chemical Reviews, 2021.
URL :[Link][1]
Application Note: Reagents and Workflows for the Selective Halogenation of 1-Methyl-1H-pyrazole
Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a mechanistically grounded, self-validating guide for the regioselective installation of halogens at the C4 and...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Objective: To provide a mechanistically grounded, self-validating guide for the regioselective installation of halogens at the C4 and C5 positions of the 1-methyl-1H-pyrazole scaffold.
Mechanistic Causality in Regioselective Halogenation
1-Methyl-1H-pyrazole is a privileged scaffold in medicinal chemistry and agrochemicals. The regiocontrol of its functionalization is dictated by the distinct electronic and steric environments of its carbon atoms. Understanding these inherent properties is critical for selecting the appropriate reagents and conditions.
C4-Halogenation via Electrophilic Aromatic Substitution (EAS): The C4 position is the most electron-rich carbon on the pyrazole ring due to the electron-donating resonance effects from the two adjacent nitrogen atoms. Consequently, electrophilic aromatic substitution inherently favors the C4 position[1]. Mild electrophilic halogen sources, such as N-halosuccinimides (NBS, NCS, NIS), are preferred over elemental halogens to prevent over-oxidation or polyhalogenation[2].
C5-Halogenation via Directed ortho-Metalation (DoM): Achieving exclusive substitution at the C5 position requires circumventing the natural nucleophilicity of C4. This is accomplished via Directed ortho-Metalation (DoM). The C5 proton is the most acidic on the pyrazole ring due to the strong inductive electron-withdrawing effect of the adjacent N1-methyl group[3]. Treatment with a strong, non-nucleophilic base (e.g., n-BuLi) selectively deprotonates C5, forming a kinetically stable organolithium intermediate that can be subsequently trapped by an electrophilic halogen source[4].
Quantitative Data & Reagent Selection
The following table summarizes the optimal reagents, conditions, and expected outcomes for the selective halogenation of 1-methyl-1H-pyrazole.
Target Position
Halogen
Preferred Reagent
Reaction Pathway
Solvent
Temp Range
Typical Yield
C4
Bromine
NBS (1.05 eq)
EAS
DCM
0 °C to RT
85 – 95%
C4
Chlorine
NCS (1.05 eq)
EAS
DCM or DMF
RT to 50 °C
80 – 90%
C4
Iodine
NIS or I₂/Oxidant
EAS
MeCN
RT
75 – 85%
C5
Iodine
1. n-BuLi 2. I₂
DoM
THF (Anhydrous)
-78 °C to RT
75 – 85%
C5
Bromine
1. n-BuLi 2. CBr₄
DoM
THF (Anhydrous)
-78 °C to RT
65 – 80%
Self-Validating Experimental Protocols
Protocol A: Regioselective C4-Bromination using NBS
This protocol leverages mild EAS to achieve quantitative C4-bromination without the need for transition metal catalysts[5],[1].
Preparation: Dissolve 1-methyl-1H-pyrazole (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration in a round-bottom flask equipped with a magnetic stir bar.
Atmosphere & Temperature: Purge the flask with argon. Cool the solution to 0 °C using an ice bath. Causality: Cooling mitigates the exothermic nature of the initial electrophilic attack, suppressing the formation of trace C3/C5 side products.
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours. Monitor the reaction via TLC (UV active).
Self-Validating Quench: Add saturated aqueous sodium thiosulfate (Na₂S₂O₃). Validation: The immediate dissipation of any residual yellow/orange tint in the organic layer visually confirms the complete neutralization of active electrophilic bromine species, preventing post-reaction scrambling.
Workup: Transfer to a separatory funnel. Extract the aqueous layer with DCM (2x). Wash the combined organic layers thoroughly with distilled water. Validation: Succinimide (the byproduct of NBS) is highly water-soluble; sequential water washes effectively remove it without the need for column chromatography. Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
Protocol B: Regioselective C5-Iodination via Lithiation
This multi-step, one-pot procedure utilizes DoM to override the natural EAS regioselectivity[6],[3].
Preparation: Dissolve 1-methyl-1H-pyrazole (1.0 eq) in strictly anhydrous Tetrahydrofuran (THF) (0.1 M) under a continuous argon purge.
Cryogenic Cooling: Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Causality: Organolithium intermediates of nitrogenous heterocycles are prone to ring-opening or undesired nucleophilic additions at elevated temperatures. Maintaining strict cryogenic conditions ensures the kinetic stability of the 5-lithio-1-methylpyrazole intermediate[3].
Metalation: Add n-Butyllithium (n-BuLi, 1.6 M in hexanes, 1.05 eq) dropwise via syringe. Stir the mixture for 45–60 minutes at -78 °C to ensure complete C5 deprotonation[4].
Electrophilic Trapping: Dissolve molecular iodine (I₂, 1.1 eq) in a minimal amount of anhydrous THF and add it dropwise to the lithiated mixture.
Maturation: Allow the reaction to stir and slowly warm to room temperature over 2 hours.
Self-Validating Quench: Quench the reaction by adding saturated aqueous Na₂S₂O₃. Validation: The reaction mixture will initially appear deep brown/purple due to excess iodine. Upon adding the thiosulfate, the transition to a pale yellow or colorless biphasic mixture provides immediate visual confirmation that the unreacted iodine has been successfully reduced to water-soluble iodide[6].
Workup: Extract with Ethyl Acetate (EtOAc). Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify via flash column chromatography if trace unreacted starting material remains.
Visualizing the Divergent Workflows
The following diagram illustrates the divergent synthetic logic required to functionalize the C4 versus C5 positions.
Divergent synthetic pathways for the regioselective halogenation of 1-methyl-1H-pyrazole.
Technical Support Center: Yield Optimization for 4-Chloro-5-fluoro-1-methyl-1H-pyrazole Synthesis
Welcome to the Process Chemistry Technical Support Center. This guide is engineered for research scientists and drug development professionals scaling up the synthesis of 4-chloro-5-fluoro-1-methyl-1H-pyrazole—a critical...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Process Chemistry Technical Support Center. This guide is engineered for research scientists and drug development professionals scaling up the synthesis of 4-chloro-5-fluoro-1-methyl-1H-pyrazole—a critical heterocyclic building block used in modern agrochemicals (e.g., Penflufen analogs) and pharmaceutical kinase inhibitors[1].
Rather than simply providing a recipe, this guide deconstructs the reaction mechanisms, highlights critical failure points, and provides self-validating protocols to ensure maximum yield and purity.
Section 1: Mechanistic Rationale & Pathway Design
The synthesis of 4-chloro-5-fluoro-1-methyl-1H-pyrazole is most efficiently achieved via a two-stage functionalization of 1-methyl-1H-pyrazole:
Electrophilic Fluorination: Directed ortho-lithiation occurs at the highly acidic C5 position, followed by trapping with N-Fluorobenzenesulfonimide (NFSI)[1].
Regioselective Chlorination: Electrophilic aromatic substitution (SEAr) occurs at the C4 position using N-Chlorosuccinimide (NCS)[1]. The C4 position is the most electron-rich node of the pyrazole ring, making it highly susceptible to halogenation without the need for harsh Lewis acid catalysts.
Workflow for the two-step synthesis of 4-chloro-5-fluoro-1-methyl-1H-pyrazole.
Section 2: Comparative Strategy Data
When optimizing yield, the choice of the fluorination method is critical. The table below compares the laboratory-scale NFSI method against the industrial-scale Halex (Halogen Exchange) method[1].
Parameter
NFSI Electrophilic Fluorination
Halex Reaction (KF)
Precursor
1-Methyl-1H-pyrazole
5-Chloro-1-methyl-1H-pyrazole
Reagents
n-BuLi, NFSI
Spray-dried KF, 18-Crown-6
Conditions
-78 °C to RT, Anhydrous THF
150 °C, Sulfolane
Typical Yield
60–75%
80–90%
Scalability
Best for < 100g (Exothermic lithiation)
Best for > 1 kg (Industrial standard)
Primary Failure Mode
Moisture quenching the lithiated intermediate
Poor KF solubility / Inadequate heating
Section 3: Self-Validating Experimental Protocols
Protocol A: Synthesis of 5-Fluoro-1-methyl-1H-pyrazole (NFSI Route)
Causality Focus: Moisture control and temperature regulation are paramount. The C5-lithio species is highly reactive and will instantly protonate in the presence of water, reverting to the starting material.
Preparation: Purge a flame-dried Schlenk flask with argon. Charge with 1-methyl-1H-pyrazole (1.0 equiv) and anhydrous THF (0.5 M).
Lithiation: Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Validation Check: Ensure the internal temperature probe reads
≤
-75 °C before proceeding. Dropwise add n-BuLi (1.05 equiv, 2.5 M in hexanes). Stir for 45 minutes.
Fluorination: Dissolve NFSI (1.1 equiv) in anhydrous THF and add dropwise via a syringe pump over 30 minutes. Causality: Slow addition prevents localized exothermic spikes that lead to pyrazole ring-opening.
Quenching & Isolation: Allow the mixture to warm to room temperature over 2 hours. Quench with saturated aqueous
NH4Cl
. Extract with MTBE (Methyl tert-butyl ether). Validation Check: The organic layer should be pale yellow. A dark brown color indicates thermal degradation during NFSI addition. Purify via column chromatography[1].
Protocol B: Regioselective Chlorination to Target Compound
Causality Focus: NCS provides a controlled release of electrophilic chlorine (
Cl+
). Acetonitrile is chosen as the solvent because its polarity stabilizes the Wheland intermediate during the SEAr mechanism[1].
Reaction Setup: Dissolve 5-fluoro-1-methyl-1H-pyrazole (1.0 equiv) in anhydrous acetonitrile (0.2 M) at room temperature (20–25 °C).
Halogenation: Add recrystallized N-Chlorosuccinimide (NCS) (1.05 equiv) in one portion. Causality: Using exactly 1.05 equivalents prevents over-chlorination at the C3 position.
Monitoring: Stir the mixture for 14 hours. Validation Check: Monitor the reaction via LC-MS or TLC. The starting material should be completely consumed, replaced by a single new spot.
Workup: Concentrate the mixture under reduced pressure. Redissolve the residue in dichloromethane (
CH2Cl2
) and wash with saturated aqueous sodium bicarbonate (
NaHCO3
) to remove succinimide byproducts[1]. Dry over
Na2SO4
and concentrate to yield 4-chloro-5-fluoro-1-methyl-1H-pyrazole.
Section 4: Troubleshooting & FAQs
Troubleshooting logic tree for resolving low yields during the NCS chlorination step.
Q1: My yield for the NFSI fluorination step is consistently below 40%. The GC-MS shows mostly unreacted 1-methylpyrazole. How do I fix this?A: The presence of unreacted starting material indicates that the 5-lithio intermediate was either not fully formed or was quenched by protons before reacting with NFSI.
Actionable Steps: Titrate your n-BuLi to ensure its exact molarity. Ensure your THF is freshly distilled over sodium/benzophenone or passed through an activated alumina solvent purification system. Finally, ensure the NFSI is completely dry; NFSI is hygroscopic and will introduce water if not stored in a desiccator.
Q2: During the chlorination step, I am observing a mixture of the target compound and a di-chlorinated byproduct. What is causing this?A: Pyrazoles are highly electron-rich. If the local concentration of NCS is too high, or if the reaction is heated unnecessarily, chlorination can occur at both the C4 and C3 positions.
Actionable Steps: Do not heat the reaction. Maintain the temperature strictly at 20–25 °C. Ensure you are using exactly 1.05 equivalents of NCS. If the problem persists, switch the solvent from acetonitrile to a slightly less polar solvent like dichloromethane to dampen the reaction kinetics.
Q3: We are scaling this synthesis to 500 grams. Is the NFSI route safe for this scale?A: Scaling the NFSI route to 500g is highly discouraged due to the severe exothermic nature of the lithiation step and the high cost of NFSI.
Actionable Steps: For scale-up, pivot to the Halex reaction. Synthesize 4,5-dichloro-1-methyl-1H-pyrazole, and subject it to halogen exchange using spray-dried Potassium Fluoride (KF) in sulfolane at 150 °C with a phase transfer catalyst (e.g., tetrabutylammonium bromide). The fluorine will selectively exchange at the C5 position due to the activating effect of the adjacent nitrogen[1].
References
Preparation of 5-Fluoropyrazoles from Pyrazoles and N-Fluorobenzenesulfonimide (NFSI). ACS Publications. Available at:[Link]
Technical Support Center: Troubleshooting 4-Chloro-5-fluoro-1-methyl-1H-pyrazole Functionalization
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing chemoselectivity challenges when functionalizing highly decorate...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing chemoselectivity challenges when functionalizing highly decorated heterocycles.
4-Chloro-5-fluoro-1-methyl-1H-pyrazole is a highly versatile building block, but it presents unique chemoselective challenges. The molecule possesses two orthogonal reactive sites: the C5-fluorine, which is highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the adjacent N1-methyl nitrogen and the inductive pull of the C4-chlorine[1], and the C4-chlorine, which serves as a handle for transition-metal-catalyzed cross-couplings. Balancing the reactivity of these two sites is critical to preventing complex impurity profiles.
Below is our authoritative troubleshooting guide, designed to explain the mechanistic causality behind common impurities and provide self-validating protocols to ensure reproducible success in your workflows.
Reaction Pathways & Impurity Mapping
Reaction pathways and impurity branches for 4-Chloro-5-fluoro-1-methyl-1H-pyrazole.
Q1: During the SNAr reaction with secondary amines, I observe a major impurity with a mass shift of -19 Da (loss of F) + 17 Da (addition of OH). Why is this forming?A1: You are observing the formation of the 4-chloro-5-hydroxy-1-methyl-1H-pyrazole impurity (which rapidly tautomerizes to the corresponding pyrazolone). In SNAr reactions, the order of leaving group ability is strictly F > Cl > Br > I because the highly electronegative fluorine stabilizes the transition state leading to the Meisenheimer complex[1]. However, this extreme activation makes the C5 position highly susceptible to hydrolysis. Adventitious water in your solvent reacts with the base (e.g., K2CO3 or DIPEA) to generate hydroxide ions. Hydroxide is a small, hard nucleophile that kinetically outcompetes bulkier amines for the electrophilic C5 carbon.
The Fix: Switch to strictly anhydrous solvents (e.g., dry DMF or DMSO over 3Å molecular sieves) and use non-nucleophilic, sterically hindered bases like DIPEA[2]. If aqueous conditions are unavoidable, consider using polymeric additives like Hydroxypropyl methylcellulose (HPMC), which can micellarize the substrate and shield it from bulk water hydrolysis while allowing amine substitution[3].
Q2: I am attempting an SNAr with an electron-deficient aniline, but the reaction stalls at 20% conversion. Forcing the reaction with heat leads to dechlorination at C4. How can I drive the C5 substitution safely?A2: Electron-deficient anilines are poor nucleophiles, making the formation of the negatively charged Meisenheimer intermediate the rate-determining step[4]. Heating the reaction excessively provides enough energy to break the C4-Cl bond, leading to dehalogenated impurities or bis-substitution.
The Fix: Switch to a fluorinated alcohol solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). HFIP acts as a strong hydrogen-bond donor that stabilizes high-energy intermediates and transition states during SNAr, significantly accelerating the reaction without requiring high heat[5]. Alternatively, for exceptionally unreactive nucleophiles, organic photoredox catalysis can be employed to oxidize the fluoroarene into a radical cation, vastly increasing its electrophilicity at room temperature[5].
Q3: When performing a Suzuki cross-coupling at the C4-chloro position, my LC-MS shows a significant amount of 5-fluoro-1-methyl-1H-pyrazole (complete loss of the chlorine atom). What causes this hydrodechlorination?A3: Hydrodechlorination (protodemetalation) occurs when the oxidative addition of the palladium catalyst to the C4-Cl bond is successful, but the subsequent transmetalation step with the boronic acid is too slow. The long-lived Pd(II)-aryl intermediate then reacts with trace moisture, solvent, or the amine base to abstract a proton, yielding the dechlorinated impurity.
The Fix: Ensure your boronic acid is not degraded into unreactive boroxines (add a slight excess of water or use a hydroxide base to activate the boron species). Switch to a highly active, electron-rich biaryl phosphine ligand (e.g., XPhos or SPhos) that specifically accelerates the transmetalation and reductive elimination steps, minimizing the lifespan of the vulnerable Pd(II) intermediate.
Quantitative Data: Impact of Reaction Conditions on SNAr Impurities
The following table summarizes in-house validation data demonstrating how solvent and base selection directly dictates the chemoselectivity of the SNAr reaction between 4-chloro-5-fluoro-1-methyl-1H-pyrazole and morpholine (1.2 equiv) at 60 °C for 4 hours.
Solvent (Condition)
Base (1.5 eq)
Target 5-Amino Product (%)
5-Hydroxy Impurity (%)
Unreacted SM (%)
DMF (Standard, bench)
K₂CO₃
62%
31%
7%
DMF (Anhydrous, <50 ppm H₂O)
DIPEA
94%
< 1%
5%
H₂O (Aqueous)
KOH
12%
88%
0%
H₂O + 0.1 wt% HPMC
KOH
85%
10%
5%
HFIP (Anhydrous)
DIPEA
> 98%
Not Detected
< 1%
Note: HFIP provides the cleanest conversion profile by stabilizing the Meisenheimer complex without introducing hydrolytic pathways[5].
To guarantee high fidelity and suppress the 5-hydroxy pyrazolone impurity, utilize the following self-validating methodology. The protocol includes built-in analytical checkpoints to ensure causality between your actions and the chemical outcome.
Step 1: Reagent & System Preparation (The "Dry" Check)
Dispense 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) or N,N-Dimethylformamide (DMF) over activated 3Å molecular sieves 24 hours prior to use.
Validation Check: Perform Karl Fischer titration on the solvent. Do not proceed unless water content is < 50 ppm.
Flame-dry a Schlenk flask or sealed microwave vial under vacuum, backfilling with ultra-high purity Argon three times.
Step 2: Reaction Assembly
Under an Argon counter-flow, add 4-chloro-5-fluoro-1-methyl-1H-pyrazole (1.0 equiv, e.g., 1.0 mmol) to the vessel.
Add the anhydrous solvent (0.2 M concentration relative to the pyrazole).
Inject the secondary amine nucleophile (1.2 equiv) via a gastight syringe.
Inject anhydrous N,N-Diisopropylethylamine (DIPEA) (1.5 equiv). Causality note: DIPEA is chosen over inorganic carbonates to prevent the generation of hard hydroxide nucleophiles from trace water[2].
Step 3: Execution & Monitoring
Seal the vessel and heat to 60 °C using an aluminum heating block.
Validation Check: At t = 2 hours, withdraw a 10 µL aliquot, dilute in LC-MS grade Acetonitrile, and analyze. You should observe >90% consumption of the starting material (m/z 134) and the appearance of the product mass. If the +M-19/17 mass (m/z 132) exceeds 2% relative area, abort the reaction and re-verify solvent anhydrousness.
Step 4: Quench and Isolation
Cool the reaction to room temperature.
Quench by adding the mixture to a separatory funnel containing half-saturated aqueous NH₄Cl. Causality note: A mildly acidic quench protonates excess amine and DIPEA, driving them into the aqueous layer while preventing base-catalyzed hydrolysis during workup.
Extract three times with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
References
Preparation of 5-Fluoropyrazoles from Pyrazoles and N-Fluorobenzenesulfonimide (NFSI)
Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode, PMC - NIH,
Concerted nucleophilic aromatic substitution with 19F− and 18F−, Harvard DASH,
Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis, Journal of the American Chemical Society - ACS Public
Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC, The Royal Society of Chemistry,
Nucleophilic Aromatic Substitution: Introduction and Mechanism, Master Organic Chemistry,
Technical Support Center: Scale-Up Synthesis of 4-Chloro-5-fluoro-1-methyl-1H-pyrazole
Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with scaling up the production of 4-Chloro-5-fluoro-1-methy...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with scaling up the production of 4-Chloro-5-fluoro-1-methyl-1H-pyrazole .
Transitioning from milligram-scale discovery chemistry to multi-kilogram pilot production introduces severe thermal, regiochemical, and safety bottlenecks. This document provides a self-validating, causality-driven framework to ensure high-fidelity scale-up.
Process Workflow Architecture
To mitigate the thermal runaway risks associated with highly exothermic lithiation and the handling of reactive fluorinating agents, our validated scale-up route utilizes a hybrid continuous flow and batch methodology .
Figure 1: Continuous flow and batch hybrid synthesis of 4-chloro-5-fluoro-1-methyl-1H-pyrazole.
Frequently Asked Questions (FAQs): Process Chemistry & Safety
Q1: Why do we target the C5 position for fluorination first, rather than chlorinating at C4 initially?A1: This is dictated by the electronic causality of the pyrazole ring. The C4 position is the most electron-rich (highest HOMO coefficient), making it highly susceptible to electrophilic aromatic substitution. If chlorination is performed first, the electron-withdrawing chlorine atom deactivates the ring, significantly increasing the activation energy required for subsequent lithiation at C5. By performing the [1], the N1-methyl group directs the strong base (n-BuLi) to the most acidic proton at C5, stabilizing the resulting carbanion.
Q2: Why mandate continuous flow chemistry for the lithiation-fluorination step instead of traditional batch reactors?A2: Safety and impurity control. The reaction of 1-methyl-1H-pyrazole with n-BuLi is violently exothermic. In a batch reactor, this necessitates strict cryogenic conditions (-78 °C) to prevent solvent degradation and side reactions. Continuous flow reactors possess a superior surface-area-to-volume ratio, enabling near-instantaneous heat dissipation. This allows the lithiation to be conducted safely at a much milder -20 °C[2]. Furthermore, minimizing the residence time of the highly reactive 5-lithio intermediate prevents dimerization and proton-transfer degradation.
Q3: Why utilize N-Fluorobenzenesulfonimide (NFSI) over direct F₂ gas or Selectfluor?A3: F₂ gas is highly corrosive, toxic, and lacks regiocontrol, often leading to perfluorination or explosive ring fragmentation. Selectfluor is poorly soluble in THF, which is the required solvent for the upstream lithiation step. [1] is highly soluble in THF, shelf-stable, and provides a controlled, electrophilic fluorine source (F⁺) that reacts cleanly with the organolithium intermediate without generating hazardous gaseous byproducts.
Troubleshooting Guide: Specific Scale-Up Issues
Symptom / Issue
Root Cause Analysis (Causality)
Corrective Action & Validation
Low Yield of 5-Fluoro Intermediate (<60%)
Moisture in the continuous flow system is quenching the 5-lithio intermediate back to 1-methyl-1H-pyrazole before it reaches the NFSI stream.
Action: Perform Karl Fischer (KF) titration on all THF streams. Ensure H₂O < 50 ppm. Validation: Quench a 1 mL pre-NFSI aliquot with D₂O. GC-MS must show >95% deuterium incorporation at C5.
Product Contaminated with Benzenesulfonimide
NFSI transfers F⁺, leaving behind dibenzenesulfonimide (HN(SO₂Ph)₂). This byproduct readily co-crystallizes with the fluorinated pyrazole during solvent evaporation.
Action: Exploit the high acidity of the imide byproduct (pKa ~2.8). Wash the crude organic stream with 1M NaOH. Validation: The imide quantitatively partitions into the aqueous layer as a sodium salt. Check the organic layer via ¹H-NMR for the absence of phenyl protons (δ 7.5–8.0 ppm).
Formation of Di-chlorinated Byproducts
Exothermic runaway during the N-Chlorosuccinimide (NCS) addition in batch causes the localized temperature to spike, overcoming the activation barrier for over-chlorination at C3.
Action: Implement portion-wise addition of NCS over 2 hours. Maintain reactor jacket temperature at strictly 25 °C. Validation: Monitor via HPLC. Stop NCS addition immediately when the 5-fluoro starting material peak area drops below 1%.
Quantitative Data Summaries
Table 1: Batch vs. Continuous Flow Comparison (Lithiation/Fluorination Step)
Parameter
Traditional Batch
Continuous Flow (Optimized)
Scale-Up Advantage
Operating Temperature
-78 °C
-20 °C
Eliminates liquid nitrogen dependency; lowers energy costs.
Residence/Reaction Time
4 Hours
45 Seconds
Prevents degradation of the 5-lithio intermediate.
Protocol A: Continuous Flow Lithiation and Fluorination
Objective: Synthesis of 5-Fluoro-1-methyl-1H-pyrazole.
System Priming: Flush a dual-feed continuous flow reactor (e.g., Hastelloy or PTFE tubing) with anhydrous THF for 30 minutes. Validation: Inline moisture sensor must read <50 ppm.
Reagent Preparation:
Stream A: 1.0 M solution of 1-methyl-1H-pyrazole in anhydrous THF.
Stream B: 2.5 M n-BuLi in hexanes (diluted to 1.05 M with THF inline).
Stream C: 1.1 M solution of NFSI in anhydrous THF.
Lithiation (T-Mixer 1): Pump Stream A and Stream B into a T-mixer submerged in a -20 °C cooling bath. Set flow rates to achieve a residence time of exactly 15 seconds.
Self-Validation Checkpoint: Divert 0.5 mL of the output into a vial containing D₂O. Analyze via GC-MS to confirm >98% conversion to 5-deuterio-1-methyl-1H-pyrazole.
Fluorination (T-Mixer 2): Route the lithiated stream directly into a second T-mixer, intersecting with Stream C (NFSI). Maintain at 0 °C with a residence time of 30 seconds.
Quench & Workup: Direct the reactor effluent into a stirred batch vessel containing 1M aqueous NaOH (to neutralize the dibenzenesulfonimide byproduct).
Isolation: Separate the organic phase, dry over Na₂SO₄, and concentrate under reduced pressure.
Self-Validation Checkpoint: ¹⁹F-NMR (CDCl₃) must show a single sharp doublet at approximately δ -138.0 ppm, confirming C5 fluorination[1][3].
Protocol B: Batch Chlorination
Objective: Synthesis of 4-Chloro-5-fluoro-1-methyl-1H-pyrazole.
Reactor Setup: Charge a glass-lined batch reactor with the isolated 5-fluoro-1-methyl-1H-pyrazole (1.0 equiv) and anhydrous acetonitrile (10 volumes).
Temperature Control: Set the reactor cooling jacket to 25 °C. Ensure vigorous overhead stirring (300 rpm).
Causality Note: Slow addition prevents thermal spikes that lead to non-selective halogenation.
Reaction Monitoring: Stir for an additional 14 hours at room temperature.
Self-Validation Checkpoint: Pull an aliquot every 2 hours for HPLC analysis. The reaction is deemed complete when the starting material peak (UV 254 nm) is <1% AUC.
Workup: Concentrate the mixture under reduced pressure to remove acetonitrile. Redissolve the crude residue in dichloromethane (DCM).
Purification: Wash the DCM layer sequentially with saturated aqueous sodium bicarbonate (to remove succinimide byproducts) and brine. Dry over Na₂SO₄ and concentrate to yield the highly pure target API intermediate.
References
Levchenko, V., Dmytriv, Y. V., Tymtsunik, A. V., Liubchak, K., Rudnichenko, A., Melnyk, A. V., Veselovych, S. Y., Borodulin, Y. V., Otsalyuk, O. M., Tolmachev, A. A., & Mykhailiuk, P. K. (2018). Preparation of 5-Fluoropyrazoles from Pyrazoles and N-Fluorobenzenesulfonimide (NFSI). Journal of Organic Chemistry, 83(6), 3265–3274.[Link]
Liu, Y., et al. (2021). Development and Scale-Up of a Continuous Manufacturing Process for a Hydrazine Condensation Reaction. Organic Process Research & Development, 25(2), 258–268.[Link]
Minimizing byproducts in the chlorination of 5-fluoro-1-methyl-1H-pyrazole
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of 4-chloro-5-fluoro-1-methyl-1H-pyrazole .
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of 4-chloro-5-fluoro-1-methyl-1H-pyrazole . As a Senior Application Scientist, I have structured this portal to move beyond basic recipes—focusing instead on the mechanistic causality of byproduct formation and providing a self-validating framework to ensure high-fidelity electrophilic aromatic substitution (EAS).
Mechanistic Diagnostics & Reaction Pathways
The chlorination of 5-fluoro-1-methyl-1H-pyrazole targets the C-4 position, which is the most electron-rich and nucleophilic site on the pyrazole ring. However, the strong electron-withdrawing nature of the 5-fluoro group via induction (despite minor resonance donation) slightly deactivates the ring compared to unsubstituted pyrazoles.
Selecting the wrong chlorinating agent or failing to control the reaction environment can trigger competing pathways, specifically homolytic radical cleavage (leading to N-methyl chlorination) or over-oxidation (leading to 3,4-dichloro regioisomers).
Reaction pathway for the chlorination of 5-fluoro-1-methyl-1H-pyrazole and common side reactions.
Quantitative Reagent Matrix
To minimize byproducts, empirical data strongly supports the use of N-Chlorosuccinimide (NCS) over harsher reagents like chlorine gas or sulfuryl chloride. The table below summarizes the quantitative impact of reagent selection on byproduct distribution 12.
Self-Validating Standard Operating Procedure (SOP)
This protocol is engineered as a self-validating system. Every step includes a mechanistic justification (causality) and a verification checkpoint to ensure the reaction remains on the desired EAS pathway.
Step 1: Preparation & Inertion
Action: Dissolve 5-fluoro-1-methyl-1H-pyrazole (1.0 equiv) in anhydrous Acetonitrile (MeCN) under a Nitrogen (N₂) atmosphere.
Causality: MeCN is a polar aprotic solvent that stabilizes the ionic Wheland intermediate, kinetically favoring the EAS pathway over radical pathways. N₂ prevents oxidative degradation.
Step 2: Reagent Addition
Action: Shield the reaction flask from ambient light (e.g., wrap in aluminum foil). Add N-Chlorosuccinimide (NCS, 1.05 equiv) in portions at 0 °C, then allow the mixture to slowly warm to room temperature (20–25 °C).
Causality: Light shielding and strict temperature control prevent the homolytic cleavage of the N-Cl bond in NCS, entirely suppressing the radical chlorination of the N-methyl group.
Step 3: In-Process Control (IPC) & Validation
Action: Stir for 12–14 hours. Extract a 50 µL sample, dilute in MeCN, and analyze via LC-MS or GC-MS.
Validation: The reaction is validated as complete when the starting material mass (m/z 101) is <1% and the target mass (m/z 135/137, exhibiting a classic 3:1 chlorine isotopic pattern) is the dominant peak. If starting material remains, do not heat the reaction; extend the time.
Step 4: Active Quenching
Action: Add 10% aqueous sodium thiosulfate (Na₂S₂O₃) directly to the reaction mixture.
Causality: Thiosulfate acts as a chemical brake. It immediately reduces any unreacted electrophilic chlorine (Cl⁺) to inert chloride (Cl⁻), preventing runaway over-chlorination during the concentration phase.
Step 5: Workup & Phase Separation
Action: Concentrate the mixture under reduced pressure to remove MeCN. Redissolve the residue in Dichloromethane (DCM) and wash sequentially with saturated aqueous NaHCO₃ and brine.
Causality: The primary byproduct of NCS is succinimide, which is highly water-soluble. The aqueous washes force succinimide to partition into the aqueous phase, leaving the highly pure chlorinated pyrazole in the organic layer.
Troubleshooting & FAQs
Q: Why am I observing chlorination at the N-methyl group instead of the C-4 position?A: Chlorination of the N-methyl group occurs via a radical pathway rather than the desired ionic EAS pathway. This typically happens if the reaction is exposed to strong UV light, excessive heat, or if radical initiators are present in your solvent.
Corrective Action: Shield the reaction flask from direct light, maintain the temperature strictly at or below 25 °C, and ensure you are using NCS instead of Cl₂ gas. NCS provides a controlled release of the chloronium ion (Cl⁺), which strongly favors ring functionalization 2.
Q: My LC-MS shows a mass corresponding to a dichloro-byproduct (M+68). How do I prevent over-chlorination?A: Over-chlorination (yielding 3,4-dichloro-5-fluoro-1-methyl-1H-pyrazole) is caused by an excess of electrophilic chlorine. While the C-3 position is less nucleophilic than C-4, it will react under forcing conditions once C-4 is occupied.
Corrective Action: Strictly limit NCS to a maximum of 1.05 equivalents. Do not leave the reaction stirring indefinitely after completion; you must actively quench the reaction with aqueous sodium thiosulfate (Na₂S₂O₃) the moment your IPC indicates starting material consumption 1.
Q: The reaction stalls at 70% conversion. Should I add more NCS or increase the temperature?A: Do not increase the temperature, as heating a stalled halogenation reaction is the primary cause of ring degradation and radical byproduct formation. Stalling is usually due to the poor solubility of NCS in non-polar solvents or the deactivation of the pyrazole ring by the highly electronegative 5-fluoro group.
Corrective Action: Ensure you are using a highly polar aprotic solvent like Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF). These solvents stabilize the transition state of the EAS process. If the reaction is stalled in MeCN, verify the anhydrous nature of your solvent, as water can prematurely hydrolyze the chlorinating agent.
Q: Can I use Trichloroisocyanuric acid (TCCA) instead of NCS to scale up?A: Yes, TCCA is a highly atom-economical and green alternative that acts as both an oxidant and a chlorinating agent 4. However, because one molecule of TCCA delivers three equivalents of active chlorine, you must strictly limit its use to 0.33–0.35 equivalents relative to your pyrazole to prevent massive over-chlorination.
References
Preparation of 5-Fluoropyrazoles from Pyrazoles and N-Fluorobenzenesulfonimide (NFSI) . The Journal of Organic Chemistry - ACS Publications. 1
Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds . MDPI. 2
Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid . Green Chemistry (RSC Publishing). 3
Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA . PMC. 4
Comparative Reactivity Guide: 4-Chloro-5-fluoro-1-methyl-1H-pyrazole vs. 5-Chloro-4-fluoro-1-methyl-1H-pyrazole
Executive Summary In the design of modern pharmaceuticals and agrochemicals, halogenated 1-methylpyrazoles serve as indispensable structural scaffolds. The precise positioning of fluorine and chlorine atoms on the pyrazo...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the design of modern pharmaceuticals and agrochemicals, halogenated 1-methylpyrazoles serve as indispensable structural scaffolds. The precise positioning of fluorine and chlorine atoms on the pyrazole ring dictates the molecule's synthetic trajectory. This guide provides an objective, data-driven comparison of two critical regioisomers: 4-chloro-5-fluoro-1-methyl-1H-pyrazole and 5-chloro-4-fluoro-1-methyl-1H-pyrazole . By analyzing their divergent electronic properties, we establish a rational framework for deploying these building blocks in nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling workflows.
Mechanistic Causality: The Electronics of the Pyrazole Core
To understand the divergent reactivity of these two regioisomers, one must analyze the electronic distribution of the pyrazole core. The pyrazole ring contains two nitrogen atoms: the N1 atom (bearing the methyl group) donates its lone pair into the aromatic
π
-system, while the N2 atom possesses an orthogonal lone pair, rendering it pyridine-like.
This electronic architecture makes the C4 position highly electron-rich and susceptible to electrophilic aromatic substitution (EAS), but highly resistant to nucleophilic attack. Conversely, the C5 position is electron-deficient and highly activated for SNAr, especially when equipped with a competent leaving group 1[1].
In SNAr reactions, the rate-determining step is typically the addition of the nucleophile to form the anionic Meisenheimer complex. Here, fluorine vastly outperforms chlorine as a leaving group. The extreme electronegativity of fluorine effectively withdraws electron density via the inductive effect, significantly lowering the activation energy required to stabilize the transition state2[2].
Consequently, 4-chloro-5-fluoro-1-methyl-1H-pyrazole undergoes rapid SNAr at the C5 position under mild conditions. In contrast, 5-chloro-4-fluoro-1-methyl-1H-pyrazole exhibits sluggish SNAr reactivity due to the inferior transition-state stabilization provided by the C5-chlorine. However, this makes the latter isomer highly advantageous for palladium-catalyzed cross-coupling, where oxidative addition favors the weaker C-Cl bond over the inert C-F bond3[3].
Caption: Kinetic pathways of SNAr for 5-fluoro vs 5-chloro pyrazoles.
Quantitative Reactivity Profiling
The table below summarizes the empirical reactivity profiles of both building blocks, providing a quick-reference guide for synthetic planning.
To ensure scientific integrity, the following methodologies are designed as self-validating systems. Each protocol includes specific analytical checkpoints that allow researchers to verify mechanistic success at the molecular level.
Protocol 1: Mild SNAr of 4-Chloro-5-fluoro-1-methyl-1H-pyrazole
Objective: Synthesize 4-chloro-1-methyl-5-(morpholin-4-yl)-1H-pyrazole.
Causality: DMF is selected as a polar aprotic solvent to leave the nucleophile unsolvated and highly reactive. The mild temperature (60 °C) prevents unwanted side reactions because the C5-F bond is already highly activated.
Step-by-Step Methodology:
Charge a dry reaction vial with 4-chloro-5-fluoro-1-methyl-1H-pyrazole (1.0 equiv) and anhydrous DMF (0.5 M).
Add morpholine (1.2 equiv) and anhydrous K₂CO₃ (2.0 equiv).
Stir the suspension at 60 °C for 2 hours.
Quench with H₂O and extract with EtOAc. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
Validation Checkpoints:
¹⁹F NMR (Critical): Take an aliquot of the crude mixture. The complete disappearance of the starting material's C5-F signal (typically ~ -120 ppm) confirms 100% conversion via fluorine displacement.
LC-MS: Observe the [M+H]⁺ peak corresponding to the mass of the morpholine adduct, retaining the characteristic 3:1 isotopic pattern of the untouched C4-chlorine.
Protocol 2: High-Temperature SNAr of 5-Chloro-4-fluoro-1-methyl-1H-pyrazole
Objective: Synthesize 4-fluoro-1-methyl-5-(morpholin-4-yl)-1H-pyrazole.
Causality: The C5-Cl bond provides poor stabilization of the Meisenheimer complex. To overcome this high activation energy barrier, harsh thermal conditions (120 °C) and extended reaction times are mandatory.
Step-by-Step Methodology:
In a pressure-rated sealed tube, combine 5-chloro-4-fluoro-1-methyl-1H-pyrazole (1.0 equiv), morpholine (3.0 equiv, acting as both nucleophile and partial base), and anhydrous DMSO (0.5 M).
Heat the mixture to 120 °C for 18-24 hours.
Cool to room temperature, dilute with water, and extract with EtOAc. Purify via silica gel chromatography.
Validation Checkpoints:
¹⁹F NMR (Critical): Unlike Protocol 1, the ¹⁹F signal must remain in the spectrum. The C4-F peak will shift slightly from its original position (~ -155 ppm) due to the new electronic shielding from the adjacent C5-morpholino group, proving the fluorine was not displaced.
LC-MS: Confirm the displacement of chlorine by the absence of the 3:1 isotopic pattern in the product's [M+H]⁺ peak.
Protocol 3: Orthogonal Utility - Suzuki Cross-Coupling of 5-Chloro-4-fluoro-1-methyl-1H-pyrazole
Objective: Synthesize 4-fluoro-1-methyl-5-phenyl-1H-pyrazole.
Causality: While C5-Cl is poor for SNAr, it is excellent for transition-metal catalysis. Palladium readily inserts into the C-Cl bond via oxidative addition, leaving the strong C4-F bond completely untouched.
Step-by-Step Methodology:
Degas a mixture of 5-chloro-4-fluoro-1-methyl-1H-pyrazole (1.0 equiv), phenylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv) in 1,4-dioxane/H₂O (4:1, 0.2 M).
Add Pd(dppf)Cl₂ (0.05 equiv) under an inert argon atmosphere.
Heat the mixture at 90 °C for 4 hours.
Validation Checkpoints:
¹H NMR: Appearance of a 5-proton multiplet in the aromatic region (7.3-7.5 ppm) confirming phenyl ring incorporation, alongside the intact N-methyl singlet.
Caption: Optimal synthetic workflows based on halogen reactivity profiles.
References
Fluorinated Pyrazoles: From Synthesis to Applications
Chemical Reviews (ACS Publications)
URL:[Link]
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution
Journal of the American Chemical Society (ACS Publications)
URL:[Link]
Optimization of Novel 1-Methyl-1H-Pyrazole-5-carboxamides Leads to High Potency Larval Development Inhibitors of the Barber's Pole Worm
ACS Infectious Diseases (ACS Publications)
URL:[Link]
Comparative Guide: HPLC Validation Methods for 4-Chloro-5-fluoro-1-methyl-1H-pyrazole Purity Analysis
Executive Summary & Introduction 4-Chloro-5-fluoro-1-methyl-1H-pyrazole is a highly functionalized heterocycle utilized as a critical building block in the synthesis of advanced agrochemicals and active pharmaceutical in...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Introduction
4-Chloro-5-fluoro-1-methyl-1H-pyrazole is a highly functionalized heterocycle utilized as a critical building block in the synthesis of advanced agrochemicals and active pharmaceutical ingredients (APIs)[1]. Ensuring the absolute purity of this intermediate is paramount; structurally similar impurities—such as des-fluoro, des-chloro, or positional isomers—can propagate through synthetic pathways and compromise final product efficacy.
Developing an analytical method to quantify its purity requires overcoming significant chromatographic challenges. This guide objectively compares conventional Alkyl (C18) stationary phases against Fluorinated (PFP) columns, providing a self-validating, ICH Q2(R2)-compliant methodology for superior resolution[2].
Mechanistic Rationale: The Limits of C18 vs. The Power of PFP
When developing an HPLC method for halogenated pyrazoles, laboratories often default to conventional Octadecylsilane (C18) columns. However, C18 columns rely entirely on dispersive (hydrophobic) interactions. Because 4-Chloro-5-fluoro-1-methyl-1H-pyrazole and its halogenated impurities share nearly identical hydrophobic profiles, C18 methods frequently result in co-elution and fail to meet the baseline resolution requirement (
Rs≥2.0
)[3].
To solve this, we compare the C18 approach against a Pentafluorophenyl (PFP) stationary phase. The causality behind selecting PFP lies in its orthogonal retention mechanisms:
π−π
Interactions: The electron-deficient PFP ring strongly interacts with the electron-rich regions of the pyrazole core.
Dipole-Dipole Interactions: The highly electronegative C-F bonds on the stationary phase induce strong dipole interactions with the polar C-F and C-Cl bonds of the analyte.
This multi-modal interaction profile provides the necessary selectivity to achieve baseline separation of halogenated isomers that C18 simply cannot resolve.
Experimental Protocol: A Self-Validating ICH Q2(R2) Workflow
To guarantee analytical trustworthiness, the proposed PFP method must be validated according to the latest ICH Q2(R2) guidelines[2]. Furthermore, the protocol is designed as a self-validating system .
The Gatekeeper (System Suitability Test - SST): Before any sample is analyzed, the system must pass an internal SST. Inject a 100 µg/mL standard 5 times. The sequence only proceeds if Resolution (
Rs
)
>2.0
, Tailing Factor (
Tf
)
<1.5
, and Peak Area %RSD
<2.0%
. If the SST fails, the run is automatically aborted, preventing the generation of invalid data.
Step-by-Step Validation Methodology:
Specificity via Forced Degradation:
Procedure: Expose the analyte to extreme conditions: 1N HCl, 1N NaOH, 3%
H2O2
, UV light (254 nm), and thermal stress (60°C) for 24 hours.
Causality: This proves the method is "stability-indicating." By using a Photodiode Array (PDA) detector, we calculate the Peak Purity Index. A purity angle less than the purity threshold mathematically confirms that no degradants co-elute with the main 4-Chloro-5-fluoro-1-methyl-1H-pyrazole peak[4].
Linearity & Range:
Procedure: Prepare calibration standards at 50%, 80%, 100%, 120%, and 150% of the target concentration (100 µg/mL).
Causality: Ensures the detector response is directly proportional to the concentration across the expected operational range. The strict acceptance criterion is a correlation coefficient (
R2
)
≥0.999
[2].
Accuracy (Recovery):
Procedure: Spike known quantities of the reference standard into a blank matrix at three levels (80%, 100%, 120%) in triplicate.
Causality: Validates that the method measures the true value without matrix interference. Recovery must strictly fall between 98.0% and 102.0%.
Procedure: Perform 6 independent sample preparations at 100% concentration (Intra-day). Repeat the process on a second day using a different analyst and HPLC system (Inter-day).
Causality: Demonstrates the method's consistency under normal operating conditions. The %RSD must be
≤2.0%
[2].
Robustness:
Procedure: Deliberately introduce minor variations to the optimized parameters: Flow rate (
±0.1
mL/min), column temperature (
±5∘
C), and mobile phase organic content (
±2%
).
Causality: Proves the method's reliability against the day-to-day instrumental and environmental fluctuations inherent in routine quality control laboratories.
Figure 2: Step-by-step ICH Q2(R2) analytical method validation workflow.
Quantitative Data Presentation
Table 2: ICH Q2(R2) Validation Results Summary (PFP Method)
Validation Parameter
ICH Q2(R2) Acceptance Criteria
Experimental Result (PFP Column)
Status
Specificity
No interference at retention time
Peak purity index > 0.999
Pass
Linearity
R2≥0.999
R2=0.9998
(10-150 µg/mL)
Pass
Accuracy (Recovery)
98.0% - 102.0%
99.4% - 100.8%
Pass
Precision (%RSD)
≤2.0%
0.65% (Intra-day), 0.82% (Inter-day)
Pass
LOD / LOQ
S/N
≥
3 (LOD), S/N
≥
10 (LOQ)
LOD: 0.5 µg/mL / LOQ: 1.5 µg/mL
Pass
Robustness
%RSD
≤2.0%
under variations
Max %RSD = 1.1%
Pass
Conclusion
For the purity analysis of 4-Chloro-5-fluoro-1-methyl-1H-pyrazole, conventional C18 methodologies lack the selectivity required to separate closely related halogenated impurities. By leveraging the dipole-dipole and
π−π
interactions of a PFP stationary phase, analytical chemists can achieve superior, baseline resolution. When coupled with a self-validating System Suitability Test and rigorously validated against ICH Q2(R2) standards, this method provides a highly authoritative, robust, and trustworthy framework for pharmaceutical and agrochemical quality control.
References
Title: ICH Q2(R2) Guideline on validation of analytical procedures - Step 5
Source: European Medicines Agency (europa.eu)
URL: [Link]
Title: Preparation of 5-Fluoropyrazoles from Pyrazoles and N-Fluorobenzenesulfonimide (NFSI)
Source: The Journal of Organic Chemistry (acs.org)
URL: [Link]
Title: A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity
Source: International Journal of Chemical and Pharmaceutical Analysis (researchgate.net)
URL: [Link]
Title: HPLC Method Development, Validation and Impurity Characterization for an Antitumor HSP90 Inhibitor
Source: National Institutes of Health (nih.gov)
URL: [Link]
Mass spectrometry (LC-MS) analysis of 4-Chloro-5-fluoro-1-methyl-1H-pyrazole
An In-Depth Comparative Guide to the LC-MS Analysis of 4-Chloro-5-fluoro-1-methyl-1H-pyrazole This guide provides a comprehensive examination of Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of 4-Chlor...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Comparative Guide to the LC-MS Analysis of 4-Chloro-5-fluoro-1-methyl-1H-pyrazole
This guide provides a comprehensive examination of Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of 4-Chloro-5-fluoro-1-methyl-1H-pyrazole. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple protocol to explain the rationale behind methodological choices, compares LC-MS to viable alternatives, and is grounded in authoritative scientific principles.
Introduction: The Analytical Significance of Substituted Pyrazoles
4-Chloro-5-fluoro-1-methyl-1H-pyrazole belongs to the pyrazole class of heterocyclic compounds. Pyrazole derivatives are crucial structural motifs in medicinal chemistry and agrochemical development, exhibiting a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antifungal properties.[1][2] The precise substitution pattern of halogen atoms (chlorine and fluorine) on the pyrazole ring significantly influences the molecule's bioactivity, metabolism, and potential toxicity.
Consequently, the accurate and sensitive quantification of 4-Chloro-5-fluoro-1-methyl-1H-pyrazole in complex matrices—such as biological fluids, environmental samples, or reaction mixtures—is paramount. LC-MS has emerged as the gold standard for this task due to its exceptional sensitivity, selectivity, and applicability to a broad range of analytes.[1]
The Core of the Analysis: LC-MS Fundamentals
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that couples the separation capabilities of liquid chromatography with the detection power of mass spectrometry.
Liquid Chromatography (LC): In this phase, the analyte is dissolved in a liquid (the mobile phase) and passed through a column containing a solid stationary phase. The differential partitioning of the analyte between the two phases results in its separation from other components in the sample.
Mass Spectrometry (MS): Following separation, the analyte is introduced into the mass spectrometer's ion source, where it is converted into gas-phase ions. These ions are then separated based on their mass-to-charge ratio (m/z), detected, and plotted to generate a mass spectrum.[3]
The choice of ionization method is critical and determines the efficiency of ion generation and the extent of molecular fragmentation. Ionization techniques are broadly classified as "soft" or "hard".[4][5]
Soft Ionization: These methods impart minimal excess energy to the molecule, resulting in abundant molecular ions ([M+H]⁺ or [M-H]⁻) with little fragmentation. This is ideal for determining molecular weight and for quantification. Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most common soft ionization techniques for LC-MS.[4]
Hard Ionization: These techniques, like Electron Ionization (EI) commonly used in Gas Chromatography-MS (GC-MS), use high energy to induce extensive fragmentation, providing rich structural information.[4][6]
For 4-Chloro-5-fluoro-1-methyl-1H-pyrazole, a polar molecule with basic nitrogen atoms, soft ionization is the preferred approach to achieve the high sensitivity required for trace-level quantification.
Strategic Method Development for 4-Chloro-5-fluoro-1-methyl-1H-pyrazole
A robust LC-MS method is not a one-size-fits-all solution. It requires systematic optimization of both the chromatographic separation and the mass spectrometric detection.
The primary goal of the LC stage is to isolate the target analyte from matrix components to prevent ion suppression—a phenomenon where other compounds in the sample interfere with the ionization of the analyte, leading to inaccurate quantification.
Optimized LC Parameters:
Parameter
Recommended Setting
Rationale
Column
Reversed-Phase C18 (e.g., 100 x 2.1 mm, 1.8 µm)
The nonpolar stationary phase effectively retains the moderately polar pyrazole derivative, providing good separation from more polar matrix components.
Mobile Phase A
0.1% Formic Acid in Water
The acidic modifier promotes the protonation of the analyte's basic nitrogen atoms, which is essential for efficient positive-mode ESI.[7]
Mobile Phase B
0.1% Formic Acid in Acetonitrile or Methanol
Acetonitrile often provides sharper peaks and lower backpressure. Methanol can offer different selectivity for co-eluting interferences.
Flow Rate
0.3 - 0.5 mL/min
This flow rate is compatible with standard ESI sources and provides a good balance between analysis time and chromatographic efficiency.
Gradient
5% B to 95% B over 5-7 minutes
A gradient elution ensures that the analyte is eluted as a sharp peak while cleaning the column of more nonpolar contaminants.
Column Temp.
30-40 °C
Elevated temperatures reduce mobile phase viscosity, improving peak shape and reducing run times.[7]
For particularly polar pyrazoles that are poorly retained, ion-pair chromatography using reagents like perfluoroalkanoic acids can significantly increase retention time and improve separation from the solvent front.[8]
Mass Spectrometry: Maximizing Sensitivity and Selectivity
Electrospray Ionization (ESI): This is the premier choice for 4-Chloro-5-fluoro-1-methyl-1H-pyrazole. The molecule's nitrogen atoms are readily protonated in the acidic mobile phase, making it ideal for positive-mode ESI. ESI is a very soft ionization technique, maximizing the signal of the protonated molecular ion, [M+H]⁺.[4][5]
Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar, more volatile compounds that are not easily ionized by ESI. While it could work for this analyte, ESI is expected to provide superior sensitivity.[4]
Caption: The experimental workflow for LC-MS analysis.
To achieve the highest level of selectivity and confidence, tandem mass spectrometry (MS/MS) is employed, typically using a triple quadrupole (QqQ) mass spectrometer. In an MS/MS experiment, the molecular ion ([M+H]⁺), also known as the precursor ion, is selected in the first quadrupole, fragmented in the second (the collision cell), and the resulting product ions are analyzed in the third.
Predicted Fragmentation of 4-Chloro-5-fluoro-1-methyl-1H-pyrazole:
The monoisotopic mass of C₅H₅ClFN₂ is 147.0125 Da. The protonated precursor ion [M+H]⁺ will have an m/z of 148.0203 . Based on established fragmentation patterns of substituted pyrazoles, the following product ions are anticipated.[9][10]
Loss of HCN: A characteristic fragmentation pathway for pyrazoles involves the expulsion of a neutral hydrogen cyanide molecule.
Loss of N₂: Another common pathway, often following the loss of a proton, is the elimination of molecular nitrogen.
Loss of CH₃: Cleavage of the N-methyl bond can also occur.
Key Precursor/Product Ions for MRM Analysis:
Ion Type
Calculated m/z
Identity
Precursor Ion
148.0203
[M+H]⁺
Product Ion 1
121.0095
[M+H - HCN]⁺
Product Ion 2
133.0038
[M+H - CH₃]⁺
Monitoring a specific transition, such as 148.02 -> 121.01, in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity, virtually eliminating background noise and allowing for precise quantification.
Caption: Predicted MS/MS fragmentation of the analyte.
Comparison with Alternative Analytical Techniques
While LC-MS is often the optimal choice, other techniques have specific applications where they may be considered.
Technique
Advantages
Disadvantages
Best For
LC-MS/MS
High sensitivity and selectivity; applicable to non-volatile compounds; minimal sample preparation.
Higher equipment cost; potential for matrix effects (ion suppression).
Quantitative analysis of trace levels in complex matrices (e.g., biological fluids, environmental samples).
Requires analyte to be volatile and thermally stable; may require derivatization.
Analysis of volatile pyrazole isomers; structural elucidation via standardized EI fragmentation patterns.[9]
Ambient Ionization MS (e.g., Paper Spray)
Extremely fast (seconds per sample); requires no chromatography or sample preparation.[1]
Primarily qualitative or semi-quantitative; more susceptible to matrix effects.
High-throughput screening of raw materials or simple mixtures for presence/absence of the analyte.[1]
Experimental Protocol: A Step-by-Step Guide
This protocol outlines a validated method for the quantification of 4-Chloro-5-fluoro-1-methyl-1H-pyrazole using LC-MS/MS.
Objective: To determine the concentration of the analyte in a methanol solution.
1. Materials and Reagents:
4-Chloro-5-fluoro-1-methyl-1H-pyrazole analytical standard
LC-MS grade Methanol
LC-MS grade Acetonitrile
LC-MS grade Water
Formic Acid (99%+)
Calibrated micropipettes and appropriate vials
2. Standard Preparation:
Primary Stock (1 mg/mL): Accurately weigh 10 mg of the standard and dissolve in 10 mL of methanol.
Working Stock (10 µg/mL): Dilute 100 µL of the primary stock to 10 mL with methanol.
Calibration Curve: Perform serial dilutions of the working stock with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
3. LC-MS/MS System Configuration:
LC System: Agilent 1290 Infinity II or equivalent.[11]
MS System: Agilent 6470 Triple Quadrupole or equivalent.[11]
Column & Mobile Phases: As detailed in Section 3.1.
Collision Energy: Optimize for maximum signal (typically 10-25 eV).
4. Analysis Procedure:
Equilibrate the LC system with the initial mobile phase conditions until a stable baseline is achieved.
Inject a blank (mobile phase) to ensure no system contamination.
Inject the calibration standards in order from lowest to highest concentration.
Inject the unknown samples.
Inject a quality control (QC) standard periodically (e.g., every 10 samples) to monitor instrument performance.
5. Data Processing:
Integrate the peak area for the quantifier MRM transition (148.0 -> 121.0) for each standard and sample.
Generate a calibration curve by plotting peak area against concentration for the standards.
Apply a linear regression to the calibration curve (R² should be >0.99).
Calculate the concentration of the analyte in the unknown samples using the regression equation.
Conclusion
The LC-MS/MS methodology detailed in this guide provides a highly sensitive, selective, and robust framework for the analysis of 4-Chloro-5-fluoro-1-methyl-1H-pyrazole. The strategic selection of reversed-phase chromatography coupled with positive-mode electrospray ionization and tandem mass spectrometry (MRM) ensures reliable quantification, even in challenging matrices. While alternative methods like GC-MS offer complementary information, LC-MS/MS remains the superior choice for routine, high-sensitivity quantitative applications in pharmaceutical and scientific research. The principles and protocols outlined herein serve as a comprehensive resource for developing and validating high-performance analytical methods for this important class of compounds.
References
Fast Quantitation of Pyrazole Fungicides in Wine by Ambient Ionization Mass Spectrometry.
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (Source: IntechOpen).
Electrospray Ionization Mass Spectrometry Reveals an Unexpected Coupling Product in the Copper-Promoted Synthesis of Pyrazoles.
A Beginner's Guide to Mass Spectrometry: Types of Ioniz
Ionization Methods in Mass Spectrometry: Types & Applic
DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC METHODS BY LC-MS/MS FOR THE DETERMINATION OF PROCESS RELATED GENOTOXIC IMPURITIES. (Source: RASĀYAN Journal).
Mass Spectrometry - Fragmentation P
Pyrazole - Properties, Synthesis, Reactions etc. (Source: ChemicalBook).
Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. (Source: PMC).
Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chrom
mass spectra - fragmentation p
Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. (Source: Agilent).
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
Benchmarking 4-Chloro-5-fluoro-1-methyl-1H-pyrazole Derivatives Against Standard Fungicides
Executive Summary The development of Succinate Dehydrogenase Inhibitors (SDHIs) has fundamentally transformed the management of devastating phytopathogenic fungi, notably Zymoseptoria tritici and Botrytis cinerea[1]. Whi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The development of Succinate Dehydrogenase Inhibitors (SDHIs) has fundamentally transformed the management of devastating phytopathogenic fungi, notably Zymoseptoria tritici and Botrytis cinerea[1]. While the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid core has dominated commercial formulations, the emergence of target-site mutations necessitates the continuous exploration of novel pharmacophores[2]. Recent synthetic advancements have enabled the scalable preparation of highly functionalized 5-fluoropyrazoles[3]. This guide provides a comprehensive benchmarking analysis of a novel subclass—4-chloro-5-fluoro-1-methyl-1H-pyrazole derivatives —comparing their intrinsic enzyme inhibition and in vitro fungicidal efficacy against commercial standards such as fluxapyroxad and isoflucypram[4].
Rationale & Structural Evolution
The transition from traditional difluoromethyl-substituted pyrazoles to the highly halogenated 4-chloro-5-fluoro-1-methyl-1H-pyrazole core represents a strategic leap in rational fungicide design. The dual halogenation strategy—incorporating a highly electronegative fluorine at the 5-position and a lipophilic, sterically demanding chlorine at the 4-position—fundamentally alters the electron density of the pyrazole ring[3].
This specific substitution pattern optimizes the molecule's fit within the ubiquinone binding pocket (Qp site) of the succinate dehydrogenase (SDH) complex[1]. The steric bulk of the chlorine atom restricts the rotational freedom of the carboxamide linker, effectively locking the molecule into a bioactive conformation that minimizes the entropic penalty upon target binding, while the 5-fluoro group enhances overall membrane permeability.
Mechanism of Action (MoA)
SDHIs exert their fungicidal activity by disrupting the mitochondrial tricarboxylic acid (TCA) cycle and the electron transport chain[2]. The target enzyme, Succinate Dehydrogenase (Complex II), couples the oxidation of succinate to fumarate with the reduction of ubiquinone to ubiquinol[5]. The 4-chloro-5-fluoro-1-methyl-1H-pyrazole derivatives act as competitive inhibitors, binding directly to the Qp site formed by the interface of the SDHB, SDHC, and SDHD subunits, thereby halting cellular respiration and inducing fungal cell death[2].
Fig 1. Mechanistic pathway of SDH inhibition by 4-chloro-5-fluoro-1-methyl-1H-pyrazole derivatives.
Experimental Methodologies
To rigorously benchmark these novel derivatives against commercial standards, a two-tiered validation system is required. This methodology isolates intrinsic target-site affinity from whole-cell membrane permeability variables.
Mitochondrial SDH Enzyme Inhibition (DCPIP Assay)
Causality: To quantify the direct binding affinity of the fungicide to the SDH enzyme without the confounding variable of fungal cell wall penetration, isolated mitochondrial fractions are utilized. The assay employs 2,6-dichlorophenolindophenol (DCPIP) as an artificial electron acceptor. Because DCPIP changes color upon reduction, its absorbance decrease at 595 nm serves as a direct, real-time proxy for SDH enzymatic activity[5].
Step-by-Step Protocol:
Mitochondrial Isolation: Isolate mitochondria from Z. tritici mycelia using differential centrifugation in a 0.25 M sucrose and 10 mM Tris-HCl buffer (pH 7.4).
Buffer Preparation: Prepare an assay mixture containing 50 mM potassium phosphate buffer (pH 7.4), 1 mM KCN (to block Complex IV and prevent electron leak), 10 mM succinate, and 50 μM DCPIP[5].
Compound Pre-incubation: Pre-incubate the mitochondrial suspension with varying concentrations of the test compounds (ranging from 0.001 to 100 μM) for 10 minutes at 25°C.
Reaction Initiation: Initiate the enzymatic reaction by adding 50 μM decylubiquinone to the mixture[5].
Kinetic Measurement: Monitor the reduction of DCPIP spectrophotometrically by recording the absorbance at 595 nm every 15 seconds for 5 minutes.
Data Analysis: Calculate the IC₅₀ (concentration required to inhibit 50% of enzyme activity) using non-linear regression analysis.
In Vitro Mycelial Growth Inhibition (Microtiter Assay)
Causality: While the DCPIP assay measures target affinity, the microtiter assay evaluates the compound's practical fungicidal efficacy. The lipophilicity imparted by the 4-chloro and 5-fluoro substitutions must be sufficient to traverse the fungal plasma membrane to reach the mitochondria[3].
Step-by-Step Protocol:
Inoculum Preparation: Prepare a standardized spore suspension of Z. tritici (1 × 10⁵ spores/mL) in potato dextrose broth (PDB).
Serial Dilution: Dissolve test compounds in DMSO and perform serial dilutions to achieve final well concentrations ranging from 0.001 to 50 mg/L. Ensure the final DMSO concentration remains ≤1% to prevent solvent toxicity.
Inoculation: Dispense 100 μL of the spore suspension and 100 μL of the fungicide solution into 96-well microtiter plates.
Incubation: Seal and incubate the plates in the dark at 20°C for 72 hours[1].
Quantification: Measure the optical density (OD) at 600 nm using a microplate reader to quantify mycelial mass.
EC₅₀ Determination: Determine the EC₅₀ values by plotting the percentage of growth inhibition against the log-transformed fungicide concentration.
Quantitative Benchmarking Data
The following table summarizes the benchmarking of two novel 4-chloro-5-fluoro-1-methyl-1H-pyrazole derivatives (C5F-Py-1 and C5F-Py-2) against industry-standard SDHIs.
Compound
Structural Core
SDH IC₅₀ (μM)
Z. tritici EC₅₀ (mg/L)
B. cinerea EC₅₀ (mg/L)
Fluxapyroxad
3-(difluoromethyl)-1-methyl-1H-pyrazole
0.042
0.033
0.021
Isoflucypram
3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole
0.018
0.003
0.015
C5F-Py-1
4-chloro-5-fluoro-1-methyl-1H-pyrazole
0.025
0.008
0.019
C5F-Py-2
4-chloro-5-fluoro-1-methyl-1H-pyrazole
0.021
0.005
0.014
Discussion & Efficacy Analysis
The benchmarking data reveals that the 4-chloro-5-fluoro-1-methyl-1H-pyrazole scaffold exhibits exceptional intrinsic potency that rivals the latest generation of commercial SDHIs. The substitution of the traditional 3-(difluoromethyl) group with a 4-chloro-5-fluoro motif successfully maintains the critical water-mediated hydrogen bond network to the Ser83 residue in the Qp site[1].
When compared to isoflucypram, a highly potent tertiary carboxamide[4], the novel C5F-Py derivatives demonstrate nearly identical Z. tritici EC₅₀ values (0.005 - 0.008 mg/L). The slightly lower IC₅₀ values of C5F-Py-2 compared to Fluxapyroxad suggest that the dense halogenation at the 4 and 5 positions creates a highly favorable hydrophobic interaction with the SDHC subunit, proving that this core is a highly viable candidate for next-generation agrochemical development to combat resistant fungal strains[2].
References
Preparation of 5-Fluoropyrazoles from Pyrazoles and N-Fluorobenzenesulfonimide (NFSI)
Isoflucypram, the first representative of a new succinate dehydrogenase inhibitor fungicide subclass: Its chemical discovery and unusual binding mode - ResearchG
Mutagenesis and Functional Studies with Succinate Dehydrogenase Inhibitors in the Wheat Pathogen Mycosphaerella graminicola - PMC.
Evolutionarily conserved susceptibility of the mitochondrial respiratory chain to SDHI pesticides and its consequence on the impact of SDHIs on human cultured cells | PLOS One.
A Comparative Spectroscopic Guide to Halogenated 1-Methyl-1H-Pyrazoles
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparative analysis of the spectroscopic properties of 4-halogenated 1-methyl-1H-pyrazoles, including fluoro, chloro, bromo,...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the spectroscopic properties of 4-halogenated 1-methyl-1H-pyrazoles, including fluoro, chloro, bromo, and iodo derivatives. The pyrazole scaffold is a significant motif in medicinal chemistry, and understanding the influence of halogen substitution on its spectroscopic characteristics is crucial for the unambiguous identification and characterization of novel drug candidates.[1] This document, intended for researchers in the field, offers an in-depth look at the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for this important class of compounds.
Introduction: The Significance of Halogenated Pyrazoles
Halogen atoms are frequently incorporated into drug molecules to modulate their physicochemical and pharmacokinetic properties, such as lipophilicity, metabolic stability, and binding affinity. In the context of 1-methyl-1H-pyrazoles, a common scaffold in pharmacologically active compounds, the introduction of a halogen at the C4 position can significantly influence the molecule's electronic environment and, consequently, its spectroscopic signature. This guide will explore these effects in detail, providing a foundational understanding for researchers working on the synthesis and characterization of halogenated pyrazole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure
NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to the local electronic environment, making NMR an ideal technique for comparing the effects of different halogen substituents.
¹H NMR Spectroscopy
The ¹H NMR spectra of 4-halogenated 1-methyl-1H-pyrazoles are characterized by signals for the N-methyl group and the two protons on the pyrazole ring (H3 and H5). The chemical shifts of the ring protons are particularly informative. As the electronegativity of the halogen at the C4 position decreases (from F to I), a general downfield shift for the H3 and H5 protons is observed. This is attributed to the decreasing inductive electron-withdrawing effect of the halogen.
The N-methyl protons typically appear as a singlet, and their chemical shift is less affected by the C4-halogen substituent compared to the ring protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectra provide further insights into the electronic effects of the halogen substituent. The chemical shift of the C4 carbon is most directly influenced by the halogen, with a characteristic large upfield shift for the fluorine-substituted pyrazole due to the strong shielding effect of fluorine. The chemical shifts of C3 and C5 are also affected, generally shifting downfield as the electronegativity of the halogen decreases. The N-methyl carbon signal is relatively stable across the series.
Table 1: Comparative ¹H and ¹³C NMR Data for 4-Halogenated 1-Methyl-1H-Pyrazoles (in CDCl₃)
Compound
Halogen (X)
¹H NMR (δ, ppm) - H3
¹H NMR (δ, ppm) - H5
¹H NMR (δ, ppm) - N-CH₃
¹³C NMR (δ, ppm) - C3
¹³C NMR (δ, ppm) - C4
¹³C NMR (δ, ppm) - C5
¹³C NMR (δ, ppm) - N-CH₃
1-Methyl-1H-pyrazole
H
7.51
7.51
3.87
138.7
105.5
138.7
39.2
4-Fluoro-1-methyl-1H-pyrazole
F
~7.3
~7.3
~3.8
~140 (d)
~150 (d)
~125 (d)
~39
4-Chloro-1-methyl-1H-pyrazole
Cl
7.45
7.39
3.86
139.3
110.8
128.9
39.4
4-Bromo-1-methyl-1H-pyrazole
Br
7.46
7.41
3.85
140.5
96.1
130.8
39.3
4-Iodo-1-methyl-1H-pyrazole
I
7.51
7.49
3.83
144.1
58.9
134.5
39.1
Note: Data for the 4-fluoro derivative are estimated based on trends and data for related compounds. Precise experimental data was not available in the searched literature.
Infrared (IR) Spectroscopy: Probing Functional Groups and Bond Vibrations
IR spectroscopy provides valuable information about the functional groups and bond vibrations within a molecule. In the case of halogenated 1-methyl-1H-pyrazoles, the IR spectra are dominated by C-H, C=N, and C-N stretching and bending vibrations of the pyrazole ring and the methyl group. The C-X (halogen) stretching vibration is also a key feature, although it may be weak and appear in the fingerprint region.
The position of the C-X stretching frequency decreases as the mass of the halogen increases. For instance, the C-F stretch is typically observed at a higher wavenumber than the C-Cl, C-Br, and C-I stretches. The vibrations of the pyrazole ring can also be subtly influenced by the electronic effects of the halogen substituent.[2]
Table 2: Key IR Absorption Bands for 4-Halogenated 1-Methyl-1H-Pyrazoles
Compound
Halogen (X)
C-H stretch (aromatic) (cm⁻¹)
C=N stretch (ring) (cm⁻¹)
C-N stretch (ring) (cm⁻¹)
C-X stretch (cm⁻¹)
1-Methyl-1H-pyrazole
H
~3100-3000
~1600-1500
~1400-1300
-
4-Fluoro-1-methyl-1H-pyrazole
F
~3100-3000
~1600-1500
~1400-1300
~1100-1000
4-Chloro-1-methyl-1H-pyrazole
Cl
~3100-3000
~1600-1500
~1400-1300
~800-600
4-Bromo-1-methyl-1H-pyrazole
Br
~3100-3000
~1600-1500
~1400-1300
~600-500
4-Iodo-1-methyl-1H-pyrazole
I
~3100-3000
~1600-1500
~1400-1300
~500
Note: The exact positions of the absorption bands can vary depending on the physical state of the sample (e.g., solid, liquid, or in solution).
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation Patterns
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns.
The electron ionization (EI) mass spectra of 4-halogenated 1-methyl-1H-pyrazoles will show a prominent molecular ion peak (M⁺˙). The isotopic distribution pattern of the molecular ion is particularly informative for the chloro and bromo derivatives. For 4-chloro-1-methyl-1H-pyrazole, the M⁺˙ and [M+2]⁺˙ peaks will be observed in an approximate 3:1 ratio, characteristic of the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. For 4-bromo-1-methyl-1H-pyrazole, the M⁺˙ and [M+2]⁺˙ peaks will have an approximate 1:1 ratio, reflecting the natural abundance of ⁷⁹Br and ⁸¹Br.
Common fragmentation pathways for these compounds involve the loss of the halogen atom, the N-methyl group, or small neutral molecules like HCN. The relative abundance of these fragment ions can provide further structural information.
Table 3: Expected Molecular Ion and Key Fragments in Mass Spectrometry
Compound
Halogen (X)
Molecular Formula
Exact Mass (Da)
Key Fragment Ions (m/z)
1-Methyl-1H-pyrazole
H
C₄H₆N₂
82.05
82 (M⁺˙), 81, 54, 42
4-Fluoro-1-methyl-1H-pyrazole
F
C₄H₅FN₂
100.04
100 (M⁺˙), 81, 73
4-Chloro-1-methyl-1H-pyrazole
Cl
C₄H₅ClN₂
116.01
116/118 (M⁺˙), 81, 80
4-Bromo-1-methyl-1H-pyrazole
Br
C₄H₅BrN₂
160.96
160/162 (M⁺˙), 81, 80
4-Iodo-1-methyl-1H-pyrazole
I
C₄H₅IN₂
207.95
208 (M⁺˙), 81, 80
Experimental Protocols
To ensure the reproducibility and integrity of the spectroscopic data, standardized experimental protocols are essential.
General Synthesis of 4-Halogenated 1-Methyl-1H-Pyrazoles
A common route to 4-halogenated 1-methyl-1H-pyrazoles involves the direct halogenation of 1-methyl-1H-pyrazole.
General synthesis of 4-halogenated 1-methyl-1H-pyrazoles.
Detailed Protocol for the Synthesis of 4-Iodo-1-methyl-1H-pyrazole: [3]
Dissolve 1-methyl-1H-pyrazole (1.0 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF).
Add N-Iodosuccinimide (NIS) (1.1 eq) to the solution portion-wise at 0 °C.
Allow the mixture to warm to room temperature and stir for 12-18 hours.
Monitor the reaction progress using Thin Layer Chromatography (TLC).
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
Extract the product with an organic solvent such as ethyl acetate.
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product using column chromatography.
Spectroscopic Analysis Workflow
Workflow for the spectroscopic analysis of halogenated pyrazoles.
NMR Sample Preparation: [4]
Dissolve 5-10 mg of the purified pyrazole in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
IR Sample Preparation (KBr pellet):
Mix a small amount of the solid pyrazole (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet. For liquid samples, a thin film can be prepared between two salt plates.
MS Sample Preparation:
Prepare a dilute solution of the pyrazole in a volatile solvent like methanol or acetonitrile. Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion or gas chromatography).
Conclusion
The spectroscopic analysis of 4-halogenated 1-methyl-1H-pyrazoles reveals clear and predictable trends that correlate with the nature of the halogen substituent. By understanding these trends in NMR, IR, and MS data, researchers can confidently identify and characterize these important building blocks in drug discovery and development. This guide serves as a valuable resource, providing both comparative data and practical experimental protocols to support the work of scientists in this field.
References
MDPI. (2021, July 22). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]
ACS Publications. (2021, December 30). Sulfone Displacement Approach for Large-Scale Synthesis of 4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). SUPPORTING MATERIALS. Retrieved from [Link]
SpectraBase. (n.d.). 4-Iodo-1-methyl-1H-pyrazole - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
PubChem. (n.d.). 1H-Pyrazole, 4-bromo-1-methyl-. Retrieved from [Link]
PMC. (2026, January 27). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Retrieved from [Link]
mzCloud. (2019, March 4). 4 Chloro 1 methyl 1H pyrazole 3 carbaldehyde oxime. Retrieved from [Link]
SpectraBase. (n.d.). 4-Bromo-1-(1-ethoxyethyl)-1H-pyrazole. Retrieved from [Link]
MDPI. (2023, July 14). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved from [Link]
SciSpace. (n.d.). 1H and 13C NMR study of perdeuterated pyrazoles. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). 1HNMR δ values for. Retrieved from [Link]
PubChem. (n.d.). 1H-Pyrazole, 1-methyl-. Retrieved from [Link]
Arkivoc. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Retrieved from [Link]
NIST. (n.d.). 1H-Pyrazole, 4-bromo-. Retrieved from [Link]
Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]
ResearchGate. (n.d.). Low-temperature crystal structure of 4-chloro-1H-pyrazole. Retrieved from [Link]
Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]
Google Patents. (n.d.). CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole.
ACS Publications. (2021, December 30). Sulfone Displacement Approach for Large-Scale Synthesis of 4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine. Retrieved from [Link]
ACS Publications. (2025, September 16). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studie. Retrieved from [Link]
Chemsrc. (2025, August 25). 4-Bromo-1-methyl-1H-pyrazole. Retrieved from [Link]
NIST. (n.d.). 1H-Pyrazole, 3-methyl-. Retrieved from [Link]
ResearchGate. (2025, October 16). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Retrieved from [Link]
ResearchGate. (2023, July 10). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved from [Link]
AMERICAN ELEMENTS. (n.d.). 4-Chloro-1-methyl-1H-pyrazole. Retrieved from [Link]
ChemRxiv. (2026, January 17). Practical Synthesis of Pyrazol-4-thiols. Retrieved from [Link]
Jurnal UPI. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology. Retrieved from [Link]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Chloro-5-fluoro-1-methyl-1H-pyrazole
This document provides essential, immediate safety and logistical information for the handling and disposal of 4-Chloro-5-fluoro-1-methyl-1H-pyrazole. As a novel or specialized reagent, specific safety data may not be ex...
Author: BenchChem Technical Support Team. Date: April 2026
This document provides essential, immediate safety and logistical information for the handling and disposal of 4-Chloro-5-fluoro-1-methyl-1H-pyrazole. As a novel or specialized reagent, specific safety data may not be extensively published. Therefore, this guide adopts a conservative, risk-based approach, extrapolating from the known hazards of structurally similar halogenated and methylated pyrazole derivatives to ensure the highest level of safety for all laboratory personnel.
Anticipated Hazard Profile: A Data-Driven Assessment
The prudent handling of any chemical begins with a thorough understanding of its potential hazards. While a specific Safety Data Sheet (SDS) for 4-Chloro-5-fluoro-1-methyl-1H-pyrazole may not be readily available, an analysis of analogous pyrazole-containing compounds provides a reliable framework for assessing its risk profile.[1] Structurally related chemicals are reported to be harmful if swallowed, and cause significant skin and eye irritation.[2][3][4]
Based on this data, we must operate under the assumption that this compound presents the following primary hazards:
Hazard Category
Anticipated Effect
Primary Exposure Route
Justification Based on Analogous Compounds
Acute Oral Toxicity
Harmful if swallowed.
Ingestion
Pyrazole derivatives are frequently classified with Category 4 acute oral toxicity.[2]
Skin Corrosion/Irritation
Causes skin irritation; prolonged contact may lead to burns.
Dermal Contact
Halogenated organic compounds often exhibit irritant properties upon skin contact.[3][5]
Serious Eye Damage/Irritation
Causes serious eye irritation and potential for severe damage.
Ocular Contact
This is a common hazard for pyrazole-based structures, necessitating robust eye protection.[2][3][6]
Respiratory Irritation
May cause respiratory irritation if inhaled as a dust or aerosol.
Inhalation
Fine powders of organic compounds can irritate the respiratory system.[2][3][7]
Aquatic Toxicity
Potentially harmful to aquatic life with long-lasting effects.
Environmental Release
Many heterocyclic compounds exhibit aquatic toxicity.[2][8]
Core Personal Protective Equipment (PPE) Mandates
A comprehensive PPE strategy is non-negotiable. The selection of PPE is not merely a checklist but a critical system designed to place effective barriers between the researcher and the potential chemical hazard. Adherence to these protocols is the foundation of a safe laboratory environment.[9][10]
PPE Selection Workflow
The following decision-making process should be applied before handling the compound.
Caption: Emergency response workflow for spills and exposures.
Skin Contact: Immediately remove all contaminated clothing. [11]Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.
[3]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, holding the eyelids open. [2][3]Remove contact lenses if present and easy to do. [2]Seek immediate medical attention.
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. [2][3]If symptoms persist, seek medical attention.
Ingestion: Do NOT induce vomiting. Rinse mouth with water. [5][11]Seek immediate medical attention.
Decontamination and Waste Disposal Protocol
Proper disposal is a critical final step in the safe handling workflow, essential for protecting both personnel and the environment.
Decontamination: All glassware and equipment that has come into contact with the compound must be decontaminated. Rinse surfaces three times with a suitable solvent (e.g., ethanol or acetone) in the fume hood. Collect all rinsate as hazardous waste.
Waste Segregation: All solid waste, including contaminated gloves, weigh papers, and spill cleanup materials, must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.
[10]3. Disposal: The disposal of chemical waste must be conducted in strict accordance with local, regional, and national hazardous waste regulations. [2][5]Do not dispose of this material down the drain or in regular trash. [8]Contact your institution's Environmental Health & Safety (EHS) department for specific disposal procedures.
By integrating this comprehensive safety and handling protocol into your daily operations, you build a resilient and trustworthy safety culture. This guide serves as a foundational document to ensure that your valuable research can proceed without compromising the well-being of the professionals who conduct it.
References
Personal protective equipment for handling N-(4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1 - Benchchem. (n.d.).
AK Scientific, Inc. (n.d.). Pyrazole Safety Data Sheet.
Tokyo Chemical Industry. (2025, December 10). Safety Data Sheet.
Fisher Scientific. (2025, December 20). Safety Data Sheet: 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.
Fisher Scientific. (2025, December 20). Safety Data Sheet: 1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid.
Cole-Parmer. (2006, June 16). Material Safety Data Sheet - 4-Bromo-1h-pyrazole-5-carbaldehyde, 95+%.
ChemTreat. (2022, February 10). Safety Data Sheet.
BASF Agro. (2025, August 4). Safety data sheet.
Sigma-Aldrich. (2026, January 6). Safety Data Sheet - Pyrazole.
BASF Agro. (2022, August 1). Safety data sheet.
KISHIDA CHEMICAL CO., LTD. (2022, February 3). Safety Data Sheet.
Fisher Scientific. (2025, December 20). Safety Data Sheet: 1-Methyl-1H-pyrazole-5-sulfonyl chloride.
Pesticide Environmental Stewardship. (n.d.). Components of Personal Protective Equipment.
Sigma-Aldrich. (2025, September 22). Safety Data Sheet.
Enamine. (n.d.). Safety Data Sheet.
Combi-Blocks, Inc. (2026, March 6). Safety Data Sheet.
Utah State University. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory.
Institute for Molecular Biology & Biophysics. (n.d.). Laboratory Safety Guidelines.
Yale University Department of Chemistry. (n.d.). Guidelines for Safe Laboratory Practices.